3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
Description
BenchChem offers high-quality 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(4-8(13)14)12-7(3)9(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQXNUHEEQWCAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, a heterocyclic compound with significant potential in drug discovery and development. The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] The strategic introduction of a bromine atom and a butyric acid moiety to the 3,5-dimethylpyrazole core can significantly modulate its physicochemical and pharmacological properties, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[4] This document details the compound's physicochemical properties, presents a robust, step-by-step synthetic pathway, outlines rigorous analytical methods for its characterization, and explores its potential therapeutic applications based on the established activities of related bromo-pyrazole derivatives. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular scaffold.
Part 1: Physicochemical Properties and Molecular Structure
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a substituted pyrazole derivative. Its core structure consists of a 4-brominated pyrazole ring with methyl groups at positions 3 and 5, which is N-alkylated with a butyric acid chain at the 3-position. The precise molecular properties are crucial for experimental design and interpretation.
Table 1: Physicochemical Data for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid
| Property | Value | Source |
| Molecular Formula | C₉H₁₃BrN₂O₂ | Calculated |
| Molecular Weight | 261.12 g/mol | [5] |
| IUPAC Name | 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | N/A |
| CAS Number | 890596-64-2 | [6][7] |
| Canonical SMILES | CC1=C(C(=NN1C(C)CC(=O)O)C)Br | N/A |
Note on CAS Number: While CAS 890596-64-2 is associated with this chemical name, independent analytical verification is paramount to confirm the identity and purity of any synthesized or procured sample.
Part 2: Rationale for Investigation in Drug Development
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous approved drugs like Celecoxib and Phenylbutazone.[2] These compounds exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3][8]
The Role of Bromine Substitution: The introduction of a halogen, such as bromine, onto the pyrazole ring is a key strategy in drug design.[4] Bromine can enhance biological activity through several mechanisms:
-
Increased Lipophilicity: Facilitating passage through biological membranes.
-
Metabolic Stability: Blocking sites susceptible to metabolic degradation.
-
Halogen Bonding: Forming specific, stabilizing interactions with biological targets, which can increase binding affinity and selectivity.[9]
The Butyric Acid Moiety: The carboxylic acid group introduces a polar, ionizable handle that can be crucial for interacting with target proteins, particularly with basic residues like lysine or arginine in an active site. It also provides a vector for prodrug strategies, for instance, through esterification to improve bioavailability.
Given these structural features, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a compelling candidate for screening in various therapeutic areas, particularly as an anti-inflammatory or anticancer agent.
Part 3: Synthesis and Purification
Caption: Proposed four-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylpyrazole [10]
-
To a 250 mL round-bottom flask, add acetylacetone (0.1 mol) and ethanol (100 mL).
-
Slowly add hydrazine hydrate (0.1 mol) dropwise while stirring in an ice bath.
-
After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be used in the next step without further purification.
Step 2: Synthesis of 4-Bromo-3,5-dimethylpyrazole
-
Dissolve the crude 3,5-dimethylpyrazole (0.1 mol) in glacial acetic acid (50 mL) in a 250 mL flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (0.1 mol) in acetic acid (20 mL) dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.
-
The resulting precipitate is filtered, washed with water, and dried to afford 4-Bromo-3,5-dimethylpyrazole.
Step 3: Synthesis of Ethyl 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butanoate
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-3,5-dimethylpyrazole (0.1 mol) and anhydrous dimethylformamide (DMF, 100 mL).
-
Add a base such as potassium carbonate (K₂CO₃, 0.15 mol) or sodium hydride (NaH, 0.11 mol) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl 3-bromobutanoate (0.11 mol) dropwise.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the desired ester.
Step 4: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid (Final Product)
-
Dissolve the purified ester from Step 3 (0.1 mol) in a mixture of tetrahydrofuran (THF) and water (4:1, 100 mL).
-
Add lithium hydroxide (LiOH, 0.3 mol) or sodium hydroxide (NaOH) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material (typically 4-6 hours).
-
Acidify the reaction mixture to pH ~3 using 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.
Part 4: Analytical Characterization and Quality Control
Rigorous analytical characterization is mandatory to confirm the structure and purity of the synthesized compound. A multi-technique approach ensures unambiguous identification and provides a reliable quality control standard for subsequent biological assays.
Caption: Standard workflow for analytical characterization.
Expected Analytical Data
The following techniques are essential for full characterization.[11][12]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the proton environment. Expected signals include: two singlets for the pyrazole methyl groups, signals for the CH₃, CH, and CH₂ groups of the butyric acid chain, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will identify all unique carbon atoms. Key signals will correspond to the pyrazole ring carbons, the methyl carbons, the carbons of the butyric acid chain, and the carbonyl carbon of the carboxylic acid.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS) is critical. It should show the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a definitive feature, showing two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 261.02 and 263.02).
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR analysis will confirm the presence of key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O carbonyl stretch.
Table 2: Summary of Expected Analytical Signatures
| Technique | Expected Result |
| ¹H NMR | Signals for pyrazole-CH₃ (x2), butyric acid-CH₃, -CH, -CH₂, and -COOH protons. |
| ¹³C NMR | Peaks corresponding to 9 unique carbons, including the C=O of the acid. |
| HRMS (ESI+) | [M+H]⁺ at m/z ~262.0284 and ~264.0264, showing the characteristic 1:1 bromine isotopic pattern. |
| FTIR (cm⁻¹) | ~1710 (C=O stretch), ~2500-3300 (broad, O-H stretch). |
| HPLC | Single major peak with >95% purity under standard conditions. |
Part 5: Potential Therapeutic Applications and Future Directions
The structural class of bromo-pyrazole derivatives has demonstrated significant potential across several therapeutic areas.[4] Based on existing literature, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a prime candidate for screening in the following areas:
-
Anti-inflammatory Activity: Many pyrazole derivatives act as inhibitors of cyclooxygenase (COX) enzymes or other mediators of inflammation.[3][8] The title compound should be evaluated in cell-based assays measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated macrophages.
-
Anticancer Activity: Substituted pyrazoles have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[1][4] Screening this compound against a panel of cancer cell lines (e.g., breast, colon, lung) to determine its cytotoxic and anti-proliferative effects would be a logical next step.
-
Antimicrobial Activity: The pyrazole scaffold is also known to possess antibacterial and antifungal properties.[8][9] The compound could be tested for its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Future Directions: Should initial screenings yield promising results, future research could focus on Structure-Activity Relationship (SAR) studies. This would involve synthesizing analogs by:
-
Modifying the length and substitution of the carboxylic acid side chain.
-
Replacing the methyl groups on the pyrazole ring with other substituents.
-
Substituting the bromine atom with other halogens (Cl, F) or functional groups.
This systematic approach will help in optimizing the lead compound for improved potency, selectivity, and drug-like properties.
Conclusion
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a molecule of significant interest for drug discovery, combining the proven biological relevance of the pyrazole scaffold with strategic functionalization. This guide provides the foundational knowledge for its synthesis, purification, and rigorous analytical confirmation. The outlined rationale and suggested screening cascades offer a clear path for researchers to explore its therapeutic potential and contribute to the development of novel therapeutic agents.
References
- AA Blocks. (n.d.). 1784371-95-4 | 3-(4-bromo-1H-pyrazol-5-yl)butanoic acid.
- BenchChem. (2025). Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide.
- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 163-169.
- JOCPR. (n.d.). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Retrieved from Journal of Chemical and Pharmaceutical Research website.
- International Journal of Pharmaceutical Research and Applications. (2025).
-
ResearchGate. (2025). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. Retrieved from [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]
-
Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5857-5864. Retrieved from [Link]
-
Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. Retrieved from [Link]
-
Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
- BLDpharm. (n.d.). (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
- PubChemLite. (n.d.). 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid.
- Arctom. (n.d.). 4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTANOIC ACID.
- Simson Pharma Limited. (n.d.). 4-Bromo-3-oxobutanoic Acid.
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(19), 4381. Retrieved from [Link]
- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- NIST. (n.d.). 4-Bromobutyric acid.
- MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
-
ResearchGate. (2025). Synthesis and antibacterial activity of some 4-(coumarin-3-yl)/Aryl 2 (3,5-dimethylpyrazol-1-yl)thiazoles. Retrieved from [Link]
- Google Patents. (2006). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID | 890596-64-2 [chemicalbook.com]
- 7. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID | 890596-64-2 [amp.chemicalbook.com]
- 8. jpsbr.org [jpsbr.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
A Predictive Spectroscopic and Structural Analysis Guide for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
Abstract: This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (CAS 890596-64-2). In the absence of publicly available experimental data, this document serves as an expert-level predictive resource for researchers, scientists, and drug development professionals. By applying fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy, we elucidate the expected spectral features of the molecule. This guide explains the causal relationships between the molecular structure and its spectroscopic output, offers standardized protocols for experimental data acquisition, and provides a framework for the structural verification of this and related pyrazole-based compounds.
Introduction and Molecular Structure Overview
Pyrazole derivatives are significant scaffolds in medicinal chemistry and agrochemical research, known for a wide range of biological activities. The title compound, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, combines a substituted pyrazole ring with a chiral butyric acid side chain. Understanding its precise structure is critical for interpreting its function and for quality control during synthesis. Spectroscopic analysis is the cornerstone of such structural elucidation.
This document outlines the predicted spectroscopic data based on a detailed analysis of its constituent functional groups and their electronic environments. The molecular structure consists of a 4-bromo-3,5-dimethyl-pyrazole heterocycle attached via a nitrogen atom to the 3-position of a butyric acid chain. The presence of bromine, a chiral center, methyl groups, a carboxylic acid, and an aromatic-like pyrazole ring provides a rich landscape for spectroscopic interpretation.
Below is a diagram of the molecular structure with atom numbering conventions used throughout this guide for clarity in spectral assignments.
Caption: Molecular Structure of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
Predicted Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of distinct proton environments and their connectivity. The prediction is based on the analysis of inductive effects, anisotropy, and spin-spin coupling.
Causality Behind Predictions:
-
Carboxylic Acid Proton (H₀): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a broad singlet far downfield, and its chemical shift is highly dependent on solvent and concentration.
-
Methine Proton (Hα): This proton is adjacent to the chiral center and the nitrogen of the pyrazole ring. The nitrogen's electron-withdrawing nature will shift it downfield. It will be split by the two diastereotopic protons on the adjacent methylene group (Hβ) and the three protons of the methyl group (Hγ). This will result in a complex multiplet.
-
Methylene Protons (Hβ): These protons are adjacent to the chiral center (Cα), making them diastereotopic. They are chemically non-equivalent and will have different chemical shifts. Each will appear as a doublet of doublets, coupling to each other (geminal coupling) and to the methine proton (Hα).
-
Pyrazole Methyl Protons (Hδ, Hε): The two methyl groups attached to the pyrazole ring are in different electronic environments. Although they are both attached to sp² carbons, their proximity to either the N-N bond or the N-C bond can cause slight differences in their chemical shifts. They will appear as sharp singlets as there are no adjacent protons to couple with.
-
Butyric Acid Methyl Protons (Hγ): This methyl group is attached to the chiral center and will be split by the methine proton (Hα), resulting in a doublet.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H₀ (COOH) | 10.0 - 12.0 | broad singlet (br s) | 1H | - | Acidic proton, exchangeable. |
| Hα (CH) | 4.5 - 4.9 | multiplet (m) | 1H | Jαβ ≈ 6-8, Jαγ ≈ 7 | Deshielded by pyrazole nitrogen; coupled to Hβ and Hγ. |
| Hβ (CH₂) | 2.8 - 3.2 | multiplet (m) | 2H | Jββ' ≈ 14-16, Jβα ≈ 6-8 | Diastereotopic protons adjacent to chiral center and COOH. |
| Hδ (C3-CH₃) | 2.3 - 2.5 | singlet (s) | 3H | - | Methyl on pyrazole ring. |
| Hε (C5-CH₃) | 2.2 - 2.4 | singlet (s) | 3H | - | Methyl on pyrazole ring, slightly different environment from Hδ. |
| Hγ (CH₃) | 1.4 - 1.6 | doublet (d) | 3H | Jγα ≈ 7 | Coupled to Hα. |
Predicted Carbon (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments within the molecule. The chemical shifts are predicted based on hybridization and the electronic effects of neighboring atoms and functional groups.
Causality Behind Predictions:
-
Carbonyl Carbon (C₁): The C=O carbon of the carboxylic acid is highly deshielded and will appear furthest downfield.
-
Pyrazole Ring Carbons (C₃, C₄, C₅): These sp² hybridized carbons will appear in the aromatic/olefinic region. C₄, being directly attached to the electronegative bromine atom, will be shifted upfield due to the heavy atom effect, while C₃ and C₅, attached to nitrogen and methyl groups, will be further downfield.
-
Butyric Acid Chain Carbons (Cα, Cβ, Cγ): The chemical shifts of these sp³ carbons are influenced by their proximity to the electron-withdrawing pyrazole ring and carboxylic acid group. Cα will be the most deshielded, followed by Cβ, and finally Cγ, which is the most upfield of the chain carbons.
-
Methyl Carbons (Cδ, Cε): The two methyl carbons on the pyrazole ring will have slightly different chemical shifts and will appear in the typical upfield alkyl region.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C₁ (C=O) | 175 - 180 | Carboxylic acid carbonyl carbon. |
| C₅ (N-C-CH₃) | 148 - 152 | Pyrazole ring carbon, attached to N and CH₃. |
| C₃ (N-C-CH₃) | 140 - 145 | Pyrazole ring carbon, attached to N and CH₃. |
| C₄ (C-Br) | 95 - 105 | Pyrazole ring carbon bearing bromine. |
| Cα (N-CH) | 50 - 55 | Methine carbon attached to pyrazole nitrogen. |
| Cβ (CH₂) | 38 - 43 | Methylene carbon in the butyric acid chain. |
| Cγ (CH-CH₃) | 18 - 22 | Methyl carbon on the butyric acid chain. |
| Cε (C5-CH₃) | 12 - 15 | Methyl carbon on the pyrazole ring. |
| Cδ (C3-CH₃) | 10 - 13 | Methyl carbon on the pyrazole ring. |
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.
Causality Behind Predictions:
-
Molecular Ion (M⁺): The molecular ion peak will be observed, but it may be weak. A crucial feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks for the molecular ion (M⁺ and M+2) of almost equal intensity, separated by 2 m/z units.
-
Key Fragmentations:
-
Loss of COOH: Alpha-cleavage next to the carbonyl group can lead to the loss of the carboxylic acid group (a loss of 45 Da).
-
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the pyrazole methyl group to the carbonyl oxygen, followed by cleavage, though this might be less favored than other pathways.
-
Cleavage of the Butyric Acid Chain: Fragmentation of the side chain is expected, leading to ions corresponding to the pyrazole ring with portions of the chain attached.
-
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at M-79/81.
-
Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)
| m/z Value | Identity | Rationale |
|---|---|---|
| 288/290 | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |
| 243/245 | [M - COOH]⁺ | Loss of the carboxylic acid group. |
| 209 | [M - Br]⁺ | Loss of the bromine radical. |
| 195/197 | [C₇H₈BrN₂]⁺ | Cleavage at the Cα-Cβ bond, pyrazole ring with attached methyl group. |
| 45 | [COOH]⁺ | Carboxylic acid fragment. |
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality Behind Predictions:
-
O-H Stretch: The carboxylic acid O-H bond will produce a very broad absorption over a wide range due to hydrogen bonding.
-
C-H Stretches: The sp³ C-H bonds of the alkyl chain and methyl groups will absorb just below 3000 cm⁻¹.
-
C=O Stretch: The carbonyl group of the carboxylic acid will show a strong, sharp absorption.
-
C=N and C=C Stretches: The pyrazole ring contains C=N and C=C bonds, which will result in absorptions in the 1500-1650 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine bond vibration will appear in the fingerprint region at a low wavenumber.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | Characteristic of hydrogen-bonded COOH group.[1][2] |
| 2850-2960 | C-H stretch (sp³) | Medium-Strong | Alkyl C-H bonds in the butyric acid chain and methyl groups.[3] |
| 1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Carbonyl group absorption.[4] |
| 1500-1650 | C=N, C=C stretch (Pyrazole) | Medium-Variable | Aromatic-like ring vibrations.[3] |
| 1350-1470 | C-H bend | Medium | Bending vibrations of CH₂ and CH₃ groups.[3] |
| 500-600 | C-Br stretch | Medium-Strong | Carbon-halogen bond vibration in the fingerprint region. |
Experimental Protocols
To validate the predictive data presented, rigorous and standardized experimental procedures are required. The following sections outline self-validating protocols for acquiring high-quality spectroscopic data.
General Sample Preparation
Trustworthiness: Proper sample preparation is paramount for obtaining high-quality, reproducible data. All solvents should be of high purity (e.g., spectroscopic or HPLC grade), and glassware must be scrupulously clean and dry.
-
Compound Purity: Ensure the analyte, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, is of high purity (>95%), as impurities will complicate spectral interpretation. Purification may be achieved by recrystallization or column chromatography.
-
Solvent Selection: Choose an appropriate deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆) that fully dissolves the compound and has minimal overlapping signals with the analyte.[5] For MS and IR, use volatile solvents like methanol, acetonitrile, or dichloromethane.[6]
Protocol for NMR Spectroscopy
Caption: Standard workflow for NMR spectroscopic analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean vial.[5] Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Ensure complete dissolution, then transfer the solution into a high-quality 5 mm NMR tube.[7]
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[8] The probe must be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[8][9]
-
Data Acquisition: Acquire the Free Induction Decay (FID) using a standard pulse sequence. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, due to the low natural abundance of the isotope, several hundred to several thousand scans may be necessary.
-
Processing: The raw FID data is converted into a spectrum using a Fourier Transform. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[10]
Protocol for Mass Spectrometry
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile solvent such as methanol or acetonitrile.[11] The solution must be free of non-volatile salts or buffers, especially for electrospray ionization (ESI).[6]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard appropriate for the mass range of interest. This ensures high mass accuracy.
-
Method Development: Select an appropriate ionization technique (e.g., ESI for soft ionization or EI for fragmentation patterns). Infuse the sample directly or via a liquid chromatography (LC) system.
-
Data Acquisition: Acquire data in full scan mode to detect the molecular ion and major fragments. The scan range should be set to cover the expected molecular weight (e.g., m/z 50-500).[12] For confirmation, tandem MS (MS/MS) can be used to isolate the molecular ion and generate a specific fragmentation spectrum.
Protocol for Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation (Thin Film Method for Liquids/Oils): If the compound is a liquid or low-melting solid, a neat (thin film) spectrum can be obtained. Place one to two drops of the liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.[13][14]
-
Sample Preparation (KBr Pellet Method for Solids): If the compound is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Scan: Place the empty sample holder (or a blank KBr pellet) in the spectrometer and run a background scan. This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.[14]
-
Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[2]
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic analysis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. By detailing the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, and grounding these predictions in established spectroscopic principles, it serves as a valuable tool for researchers engaged in the synthesis, characterization, and application of this molecule. The included standardized protocols offer a clear path for the experimental validation of these predictions, ensuring data integrity and facilitating unambiguous structural confirmation.
References
-
Wishart DS, et al. (2024). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]
-
Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology. [Link]
-
Erlat, M., et al. (2004). Prediction of 1H NMR Coupling Constants with Associative Neural Networks Trained for Chemical Shifts. Journal of Chemical Information and Computer Sciences, 44(3), 857-863. [Link]
-
Kwon, Y., et al. (2020). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific. [Link]
-
Li, Y., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Taibah University for Science, 12(4), 464-472. [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20281. [Link]
-
University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
Wikipedia. Infrared spectroscopy. [Link]
-
Jack Westin. Infrared Region - Molecular Structure And Absorption Spectra. MCAT Content. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Breci, L. (2021). Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Chemistry LibreTexts. (2020). Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
Chemistry LibreTexts. (2022). IR Sample Preparation: A Practical Guide. [Link]
-
Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]
-
Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Brown, P. C-13 NMR spectrum of butanoic acid. Doc Brown's Chemistry. [Link]
-
Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]
-
National Institute of Standards and Technology. (2019). Standard for Mass Spectral Data Acceptance in Forensic Toxicology. [Link]
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]
-
Parra, T. (2020). How To Obtain A Neat IR Spectrum. YouTube. [Link]
-
Chemistry LibreTexts. (2014). Coupling Constants Identify Coupled Protons. [Link]
-
University of Bergen. Guidelines for mass spectrometric analysis. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. jackwestin.com [jackwestin.com]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 8. commons.ggc.edu [commons.ggc.edu]
- 9. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 10. materialneutral.info [materialneutral.info]
- 11. uib.no [uib.no]
- 12. nist.gov [nist.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
The Pyrazole Core: A Journey from Serendipitous Discovery to Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal and agricultural chemistry.[1][2] From its initial synthesis in the late 19th century to its current status as a "privileged scaffold," the journey of substituted pyrazoles is a testament to the power of synthetic innovation and the intricate dance between chemical structure and biological function.[1][3] This technical guide provides a comprehensive exploration of the discovery and history of substituted pyrazoles, delving into the foundational synthetic methodologies, the evolution of more sophisticated techniques, and the profound impact of these heterocycles on drug discovery and development. Through a blend of historical context, mechanistic insights, and detailed experimental protocols, this guide aims to equip researchers with a thorough understanding of this critical chemical motif.
The Dawn of Pyrazole Chemistry: A Serendipitous Condensation
The history of pyrazoles begins in 1883 with the German chemist Ludwig Knorr.[4] While investigating the reactions of ethyl acetoacetate with phenylhydrazine, Knorr serendipitously discovered a new class of five-membered heterocyclic compounds, which he named pyrazoles.[5][6][7][8] This seminal reaction, now famously known as the Knorr Pyrazole Synthesis , remains a fundamental and widely practiced method for constructing the pyrazole ring.[9][10][11] The first pyrazole was synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[5]
The initial discovery sparked significant interest in this new class of compounds, leading to the synthesis and investigation of a variety of derivatives. These early explorations laid the groundwork for understanding the chemical reactivity and physical properties of the pyrazole nucleus, revealing its aromatic character and the potential for substitution at various positions on the ring.[5]
Foundational Synthesis: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a robust and versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][6][9][12] The reaction typically proceeds under acidic or thermal conditions and offers a straightforward route to a wide array of substituted pyrazoles.
General Reaction Mechanism
The mechanism of the Knorr synthesis involves the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, is influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.
Caption: General workflow of the Knorr Pyrazole Synthesis.
Experimental Protocol: Synthesis of a Substituted Pyrazole via Knorr Condensation
This protocol provides a generalized procedure for the synthesis of a 3,5-disubstituted pyrazole from a β-diketone and a hydrazine hydrate.
Materials:
-
β-Diketone (e.g., acetylacetone) (1.0 eq)
-
Hydrazine hydrate (1.0 - 1.2 eq)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-diketone in ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate followed by a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation and Purification: The crude product can be isolated by filtration if it precipitates out. Alternatively, the residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure of the synthesized pyrazole using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Evolution of Synthetic Methodologies
While the Knorr synthesis remains a cornerstone, the demand for more complex and functionally diverse pyrazole derivatives has driven the development of a plethora of innovative synthetic strategies.
[3+2] Cycloaddition Reactions
A powerful and versatile approach to pyrazole synthesis involves the [3+2] dipolar cycloaddition of a 1,3-dipole with a dipolarophile.[1] This method offers excellent control over regioselectivity and provides access to pyrazoles that may be difficult to obtain through classical condensation methods. Common 1,3-dipoles used in this context include diazo compounds and nitrilimines, which react with alkynes or alkenes as dipolarophiles.[1]
Caption: [3+2] Cycloaddition approach to pyrazole synthesis.
Modern Catalytic and Multicomponent Reactions
Recent advancements in organic synthesis have introduced highly efficient catalytic and multicomponent reactions for pyrazole synthesis. These methods often offer improved atom economy, reduced reaction times, and milder reaction conditions compared to traditional approaches. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the direct arylation and functionalization of the pyrazole core.[13] Multicomponent reactions, where three or more reactants combine in a single pot to form the pyrazole product, have also gained prominence for their efficiency and ability to generate molecular diversity.[14]
Substituted Pyrazoles in Medicinal Chemistry: A Privileged Scaffold
The pyrazole nucleus is a prominent feature in a vast number of biologically active compounds, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][3] Its unique electronic and steric properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for favorable interactions with various biological targets.[15] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties.[3][5]
Case Study 1: Celecoxib (Celebrex®) - A Selective COX-2 Inhibitor
The development of Celecoxib marked a significant milestone in the treatment of inflammation and pain.[16] As a selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib offered a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by minimizing gastrointestinal side effects.[16][17]
The synthesis of Celecoxib typically involves the condensation of a trifluoromethyl-β-diketone with a substituted phenylhydrazine.[16][17]
Caption: Synthetic route to the anti-inflammatory drug Celecoxib.
Table 1: Key Data for Celecoxib
| Property | Value |
| Mechanism of Action | Selective COX-2 Inhibitor[16] |
| Therapeutic Use | Anti-inflammatory, Analgesic[18] |
| Key Synthetic Precursors | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride[16] |
Case Study 2: Sildenafil (Viagra®) - A PDE5 Inhibitor
Sildenafil, widely known by its trade name Viagra®, revolutionized the treatment of erectile dysfunction.[19] It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[19][20] The synthesis of Sildenafil involves a multi-step sequence, with the construction of the substituted pyrazole ring being a critical step.[19][21]
The initial synthesis involves the reaction of a diketoester with hydrazine to form the pyrazole ring, which is then further functionalized.[21]
Caption: Sildenafil's mechanism of action in the cGMP pathway.
Beyond Medicine: Pyrazoles in Agrochemicals
The utility of substituted pyrazoles extends beyond the pharmaceutical industry into the realm of agrochemicals.[5] Many pyrazole derivatives have been developed as potent and selective herbicides, insecticides, and fungicides.[22][23] Their diverse biological activities and tunable physicochemical properties make them attractive candidates for the development of new crop protection agents.
Conclusion
From its humble beginnings in Ludwig Knorr's laboratory, the substituted pyrazole has evolved into a truly indispensable scaffold in chemical science. Its rich history is a compelling narrative of scientific inquiry, synthetic innovation, and the relentless pursuit of molecules that can improve human health and agricultural productivity. The continued exploration of novel synthetic methodologies and the deepening understanding of the structure-activity relationships of pyrazole derivatives promise to unlock even greater potential for this remarkable heterocyclic system in the years to come.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Unknown. (n.d.).
- National Center for Biotechnology Information. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- National Center for Biotechnology Information. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.
- BenchChem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
- BenchChem. (2025).
- Wikipedia. (n.d.). Sildenafil.
- National Center for Biotechnology Information. (n.d.).
- Taylor & Francis Online. (n.d.). Overview of the synthetic routes to sildenafil and its analogues.
- National Center for Biotechnology Information. (n.d.). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era.
- Taylor & Francis Online. (n.d.).
- National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- MDPI. (n.d.).
- MDPI. (2023).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Royal Society of Chemistry. (2020).
- MDPI. (2022).
- MDPI. (n.d.).
- National Journal of Pharmaceutical Sciences. (2021).
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Ignited Minds Journals. (n.d.). View of A review on Chemistry and Therapeutic effect of Pyrazole.
- Britannica. (2018). Pyrazole.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. pharmajournal.net [pharmajournal.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 11. name-reaction.com [name-reaction.com]
- 12. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 13. tandfonline.com [tandfonline.com]
- 14. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 15. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 18. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Sildenafil - Wikipedia [en.wikipedia.org]
- 21. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Medicinal Chemistry Potential of Substituted Pyrazole-Alkanoic Acids, Featuring 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a Core Scaffold
Abstract: The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with activities spanning anti-inflammatory, analgesic, and anti-cancer applications.[1][2][3] This guide focuses on a specific subclass: substituted pyrazole-alkanoic acids, using the novel structure 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a central case study. While public-domain data on this exact molecule is limited, its constituent motifs—a halogenated, substituted pyrazole core linked to a butyric acid side chain—are features found in potent modulators of critical biological targets. This document provides a comprehensive framework for the synthesis, biological evaluation, and optimization of this compound class, with a particular focus on its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a target class integral to metabolic disease therapy.[4][5]
Part 1: The Chemistry - Synthesis and Characterization
The logical first step in evaluating any novel chemical entity is to establish a robust and reproducible synthetic route, followed by rigorous characterization to confirm its identity and purity. This ensures that any observed biological activity is attributable to the compound of interest.
Section 1.1: Retrosynthetic Analysis & Proposed Synthetic Protocol
The target molecule can be disconnect at the N1-position of the pyrazole ring, suggesting a key synthetic step involving the condensation of a hydrazine equivalent with a 1,3-dicarbonyl compound. A plausible synthetic pathway is outlined below.
Protocol 1: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
This protocol is a multi-step synthesis beginning with commercially available starting materials.
Step 1: Bromination of Pentane-2,4-dione
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, add pentane-2,4-dione (1.0 eq) and dichloromethane (DCM, 5 vol). Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add bromine (1.0 eq) dissolved in DCM (2 vol) via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the orange color dissipates. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromopentane-2,4-dione.
Step 2: Synthesis of Ethyl 3-hydrazinylbutanoate This intermediate can be synthesized via several routes. A common method involves the Michael addition of hydrazine to ethyl crotonate.
-
Setup: In a sealed tube, combine ethyl crotonate (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol (3 vol).
-
Reaction: Heat the mixture at 80 °C for 12 hours.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue via column chromatography (Silica gel, Ethyl acetate/Hexanes gradient) to yield ethyl 3-hydrazinylbutanoate.
Step 3: Pyrazole Formation and Hydrolysis
-
Setup: To a 100 mL round-bottom flask, add 3-bromopentane-2,4-dione (1.0 eq), ethyl 3-hydrazinylbutanoate (1.0 eq), and ethanol (5 vol). Add acetic acid (0.1 eq) as a catalyst.
-
Reaction (Cyclization): Reflux the mixture for 6 hours. Monitor reaction completion by TLC or LC-MS.
-
Reaction (Hydrolysis): Cool the mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (3.0 eq) and stir at 60 °C for 4 hours until the ester is fully hydrolyzed.
-
Workup: Cool the reaction in an ice bath and acidify to pH ~3 using 1M HCl. A precipitate may form. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid .
Section 1.2: Workflow for Synthesis
The synthetic logic follows a convergent approach, preparing the key fragments before the final cyclization.
Caption: Synthetic workflow for the target compound.
Section 1.3: Protocol for Structural & Purity Characterization
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Dissolve 5-10 mg of the final product in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the two pyrazole methyl groups, the methyl and methine protons of the butyric acid chain, and the methylene protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to confirm the number of unique carbon atoms, including the C-Br carbon on the pyrazole ring and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to determine the exact mass of the compound. The observed mass should match the calculated mass, and the isotopic pattern should confirm the presence of one bromine atom.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method (e.g., C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid) to assess the purity of the final compound. Purity should ideally be >95% for use in biological assays.
-
Part 2: The Biology - Screening and Mechanism of Action (MoA) Elucidation
Section 2.1: Rationale for Target Selection - PPARs
The structure of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid shares key pharmacophoric features with known PPAR agonists:
-
Acidic Head Group: The carboxylic acid is a classic feature for binding to the ligand-binding domain (LBD) of PPARs.[6]
-
Hydrophobic Core: The substituted pyrazole ring serves as a rigid, hydrophobic scaffold.
-
Linker: The ethyl linker provides the correct spatial orientation between the head group and the core.
PPARs (α, β/δ, and γ) are nuclear receptors that regulate genes involved in glucose metabolism, lipid metabolism, and inflammation.[4][7] Agonists of PPARγ (e.g., thiazolidinediones) are used as insulin sensitizers in type 2 diabetes, while PPARα agonists (e.g., fibrates) are used to treat dyslipidemia.[7] Therefore, screening our target compound against the PPAR subtypes is a logical starting point.
Section 2.2: Primary Screening Protocol - PPARγ Ligand Binding Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method to quantify binding to the PPARγ LBD.
Protocol 2: LanthaScreen™ TR-FRET PPARγ Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a 4X stock of PPARγ-LBD protein and a 4X stock of a fluorescently-labeled PPARγ agonist (e.g., Fluormone™ Pan-PPAR Green) in the appropriate assay buffer.
-
Prepare a serial dilution of the test compound, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid , starting from 100 µM down to low nM concentrations. Include a known agonist (e.g., Rosiglitazone) as a positive control and DMSO as a negative control.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the test compound serial dilutions or controls to the appropriate wells.
-
Add 5 µL of the 4X PPARγ-LBD protein solution to all wells.
-
Add 5 µL of the 4X Fluormone™ Pan-PPAR Green tracer solution.
-
Add 5 µL of the Tb-anti-GST antibody solution.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (tracer) and 495 nm (terbium). Calculate the emission ratio (520/495).
-
Data Analysis: Plot the emission ratio against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
Section 2.3: Screening Cascade Workflow
A logical progression from initial binding to functional activity and cellular effects is critical.
Caption: A typical screening cascade for a novel PPAR agonist.
Section 2.4: Secondary Assay Protocol - Cell-Based Functional Assay
This protocol determines if binding to the receptor translates into transcriptional activation.
Protocol 3: PPRE-Luciferase Reporter Assay
-
Cell Culture & Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in DMEM with 10% FBS.
-
Co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of a Peroxisome Proliferator Response Element (PPRE), and a second plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).
-
-
Compound Treatment:
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with a serial dilution of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (and controls) for 18-24 hours.
-
-
Lysis and Luminescence Reading:
-
Lyse the cells using a dual-luciferase reporter assay buffer.
-
Read the firefly luminescence, then add the quenching/Renilla substrate and read the Renilla luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.
-
Plot the normalized luminescence against the log of the compound concentration and fit the data to determine the EC₅₀ (effective concentration for 50% of maximal response).
-
Part 3: Lead Optimization - Structure-Activity Relationship (SAR)
Once an initial "hit" compound shows activity, medicinal chemists systematically modify its structure to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion). The study of how these changes affect biological activity is known as Structure-Activity Relationship (SAR).
Section 3.1: Key Modification Points on the Scaffold
Our lead compound has several points for diversification to probe the SAR.
Caption: Key zones for SAR exploration on the pyrazole-butyric acid scaffold.
Section 3.2: Hypothetical SAR Table
The following table illustrates a hypothetical SAR exploration based on our lead compound. The goal is to understand the impact of modifying each zone.
| Compound ID | Modification (vs. Lead) | Zone Modified | PPARγ EC₅₀ (nM) [Hypothetical] | Rationale for Change |
| LEAD | 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid | - | 850 | Baseline compound. |
| SAR-1 | 4-Chloro instead of 4-Bromo | C (Core) | 720 | Probes the effect of halogen size/electronegativity. |
| SAR-2 | 4-H (unsubstituted) | C (Core) | >10,000 | Determines if the halogen is essential for activity. |
| SAR-3 | Propionic acid instead of butyric acid | B (Linker) | 2,500 | Investigates the optimal linker length. |
| SAR-4 | (S)-enantiomer of butyric acid | B (Linker) | 300 | Explores stereochemistry's role in binding pocket fit. |
| SAR-5 | Tetrazole instead of carboxylic acid | A (Head) | 1,200 | Tests a common carboxylic acid bioisostere. |
| SAR-6 | 3-CF₃, 5-Me instead of 3,5-dimethyl | C (Core) | 450 | Adds a strong electron-withdrawing group. |
Conclusion
The 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid scaffold represents a promising starting point for the discovery of novel therapeutic agents, particularly in the realm of metabolic diseases via PPAR modulation. The protocols and workflows detailed in this guide provide a comprehensive, step-by-step framework for researchers to synthesize, characterize, and evaluate this class of compounds. Through systematic biological screening and iterative SAR-driven chemical modification, these initial leads can be optimized into potent and selective drug candidates.
References
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Vrije Universiteit Amsterdam. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2023). Signal Transduction and Targeted Therapy. Available at: [Link]
-
Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2001). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules. Available at: [Link]
-
Scaffold-based pan-agonist design for the PPARα, PPARβ and PPARγ receptors. (2012). PLoS ONE. Available at: [Link]
-
Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). Molecules. Available at: [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Pharmaceutical Chemistry Journal. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. Available at: [Link]
-
Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Available at: [Link]
-
Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. (2022). International Journal of Molecular Sciences. Available at: [Link]
-
Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020). Journal of Chemical Information and Modeling. Available at: [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-based pan-agonist design for the PPARα, PPARβ and PPARγ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols for the Investigation of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a Novel Research Chemical
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the initial investigation of the novel research chemical, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. While specific biological data for this compound is not yet publicly available, its core structure belongs to the pyrazole class of heterocyclic compounds. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates with a wide spectrum of activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][2][3][4] This guide, therefore, outlines a logical, evidence-based framework for initiating research into this compound's potential biological activities. We present detailed protocols for fundamental characterization and preliminary screening in oncology and microbiology, grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][4] Its metabolic stability and versatile chemical nature allow for structural modifications that can tune its biological activity against a wide array of targets.[2][3] Clinically significant drugs such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Ruxolitinib feature this core structure, highlighting its therapeutic relevance.[1][2]
The subject of this guide, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, combines this privileged scaffold with a butyric acid sidechain and specific substitutions (bromo and dimethyl) on the pyrazole ring. These features present several hypotheses for its potential biological role:
-
The bromo substituent can influence lipophilicity and may participate in halogen bonding, potentially enhancing binding affinity to protein targets.
-
The dimethyl groups can affect steric interactions within a binding pocket.
-
The butyric acid moiety introduces a carboxylic acid group, which can impact solubility and serve as a key interaction point (e.g., with lysine or arginine residues in a target protein).
Given the vast therapeutic landscape of pyrazole derivatives, initial research on this compound should focus on high-impact areas where this scaffold has proven successful. This document will focus on protocols for anticancer and antibacterial screening.
Essential Preliminary Characterization
Before commencing biological assays, it is imperative to characterize the compound's fundamental physicochemical properties. These steps are critical for ensuring the validity and reproducibility of subsequent experiments.
Compound Handling and Storage
As a novel research chemical, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid should be handled with appropriate caution.
General Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) provided by the supplier. If an SDS is unavailable, treat the compound as potentially hazardous.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2][3][4]
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[2][4]
-
Store the compound in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier (typically refrigerated at 2-8°C or frozen at -20°C for long-term stability).[5]
Solubility Assessment (Kinetic Method)
Most in vitro assays require the test compound to be fully dissolved in the aqueous culture medium. Poor solubility can lead to inaccurate results.[6][7][8] A kinetic solubility test is a rapid method suitable for early-stage discovery.[6][9][10]
Protocol for Kinetic Solubility Assessment:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. Gentle vortexing or sonication may be required.
-
Serial Dilution in Assay Buffer: In a 96-well plate, add 98 µL of the primary aqueous buffer to be used in your biological assays (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to several wells.
-
Spike with DMSO Stock: Add 2 µL of the 10 mM DMSO stock to the first well to achieve a starting concentration of 200 µM (with 2% DMSO). Mix thoroughly.
-
Observe for Precipitation: Visually inspect the well against a light source for any signs of cloudiness or precipitate. This is the simplest check.
-
Quantitative Measurement (Optional but Recommended): To quantify, incubate the plate for 1-2 hours at room temperature. Use a plate reader to measure the light scattering (nephelometry) or filter the samples and measure the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.[9][10]
-
Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility in that specific medium. A solubility of >60 µg/mL is a generally good starting point for drug discovery compounds.[6]
Stock Solution Stability
It is crucial to confirm that the compound is stable in its stock solvent (DMSO) under your storage conditions, especially if the stock will be used over an extended period. Freeze-thaw cycles can introduce water from atmospheric condensation into hygroscopic solvents like DMSO, potentially leading to compound degradation.[11]
Protocol for a Simple Stability Check:
-
Prepare Fresh Stock: Prepare a 10 mM stock solution in 100% DMSO.
-
Initial Analysis (T=0): Immediately analyze the fresh stock solution via High-Performance Liquid Chromatography (HPLC) to obtain a purity profile and peak area. This is your baseline.
-
Simulate Storage: Aliquot the stock solution into several tubes. Subject one aliquot to several rapid freeze-thaw cycles (e.g., 5 cycles from -20°C to room temperature). Store another aliquot at 4°C for a week.
-
Re-analyze: After the stress conditions, re-analyze the aliquots by HPLC using the same method as the T=0 sample.
-
Compare Results: Compare the purity and peak area to the T=0 sample. A significant decrease in the main peak area or the appearance of new peaks suggests degradation. Most small molecules are stable in dry DMSO, but this validation is a hallmark of good scientific practice.[1][12]
Application I: Anticancer Activity Screening
Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular pathways. A primary screen to assess the cytotoxic or cytostatic potential of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid against cancer cell lines is a logical first step. The MTT assay is a robust and widely used colorimetric method for this purpose.[13][14]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living, metabolically active cells.[15]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol for MTT Assay
Materials:
-
Cancer cell line(s) of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[13]
-
Solubilization solution: 100% DMSO or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile tissue culture plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Preparation: Prepare serial dilutions of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid in culture medium from your DMSO stock. A typical concentration range for a primary screen is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is consistent and low (<0.5%) to avoid solvent toxicity. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no cell" blank wells (medium only).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells.
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Monitor for the formation of purple precipitate within the cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[16] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate Percent Viability:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
| Hypothetical Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 10 | 0.630 | 50.4% |
| 50 | 0.150 | 12.0% |
| 100 | 0.080 | 6.4% |
| Table 1: Example of hypothetical data from an MTT assay used to calculate cell viability. |
Application II: Antibacterial Activity Screening
The pyrazole scaffold is present in numerous compounds with potent antibacterial activity against a range of pathogens, including drug-resistant strains.[7][10][15][16][17][18] A primary screen to determine the compound's ability to inhibit bacterial growth is a valuable line of inquiry.
Principle of Broth Microdilution Assay
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[19][20]
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol for Broth Microdilution
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as a Gram-positive control, Escherichia coli ATCC 25922 as a Gram-negative control).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom or flat-bottom microtiter plates.
-
0.5 McFarland turbidity standard.
Procedure:
-
Compound Dilution Plate Preparation:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Prepare a 2X working solution of your compound in CAMHB. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), pick several bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]
-
Dilute this suspension in CAMHB to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation: Within 15-30 minutes of preparation, add 50 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and dilutes the compound to its final 1X concentration. Do not add bacteria to well 12.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[19]
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.[20]
| Well | Compound Conc. (µg/mL) | Growth (Turbidity) |
| 1 | 128 | Clear |
| 2 | 64 | Clear |
| 3 | 32 | Clear |
| 4 | 16 | Turbid |
| 5 | 8 | Turbid |
| 6 | 4 | Turbid |
| 7 | 2 | Turbid |
| 8 | 1 | Turbid |
| 9 | 0.5 | Turbid |
| 10 | 0.25 | Turbid |
| 11 | 0 (Growth Control) | Turbid |
| 12 | 0 (Sterility Control) | Clear |
| Table 2: Example of hypothetical results from a broth microdilution assay. The MIC would be recorded as 32 µg/mL. |
Concluding Remarks and Future Directions
The protocols outlined in this guide provide a robust starting point for elucidating the potential biological activities of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. Based on the rich history of the pyrazole scaffold, investigations into its anticancer and antibacterial properties are well-justified. Positive results (e.g., a low micromolar IC₅₀ or a low µg/mL MIC) from these primary screens would warrant further investigation, including:
-
Secondary Screening: Testing against a broader panel of cancer cell lines or bacterial strains (including resistant isolates).
-
Mechanism of Action Studies: Investigating the specific molecular target or pathway affected by the compound.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of disease.
By adhering to these systematic and well-validated protocols, researchers can generate high-quality, reproducible data, paving the way for a deeper understanding of this novel compound's therapeutic potential.
References
-
Engeloch, C., Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]
-
XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals. Available at: [Link]
-
Quora. (2024). What are the safety precautions for using research chemicals and what are the potential risks associated with their use?. Available at: [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available at: [Link]
-
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
-
XPRESS CHEMS. (2025). Storage and Handling Tips for Research Chemicals: Safety Comes First. Available at: [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Available at: [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Dahlem, C., & Schirmeister, T. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
UC San Diego. (2023). General Chemical Safety Guidelines. Available at: [Link]
-
ResearchGate. (2025). In Vitro Solubility Assays in Drug Discovery | Request PDF. Available at: [Link]
-
Abdulkareem, A. H., et al. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Available at: [Link]
-
Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. ResearchGate. Available at: [Link]
-
Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. r/labrats. Available at: [Link]
Sources
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. quora.com [quora.com]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. General Chemical Safety Guidelines [blink.ucsd.edu]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
The Chameleonic Core: Unlocking the Biological Activity of Pyrazole Carboxylic Acids - Application Notes and Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a wide array of biological targets through various non-covalent interactions. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acids and their derivatives exhibit a remarkable breadth of biological activities. This guide provides an in-depth exploration of these activities, offering both high-level scientific insights and detailed, field-proven protocols to empower researchers in their quest for novel therapeutics.
From the selective inhibition of enzymes driving inflammation and cancer to the disruption of microbial growth, pyrazole carboxylic acids have demonstrated significant potential.[1][2][3][4] This is exemplified by blockbuster drugs like Celecoxib, a selective COX-2 inhibitor for treating arthritis and pain, which features a diaryl-substituted pyrazole core.[5][6] The success of such compounds underscores the therapeutic promise embedded within this chemical class, driving continuous research into new derivatives with enhanced potency and selectivity. This document will serve as a practical resource, elucidating the mechanisms behind these activities and providing robust methodologies for their evaluation in a laboratory setting.
Application Note I: Anticancer Activity - Targeting Key Oncogenic Pathways
Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[2][7][8] Their mechanisms of action are diverse, often involving the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[9]
Mechanism Focus: Kinase Inhibition
Many pyrazole compounds function as ATP-competitive inhibitors of protein kinases.[10] Kinases like BRAF, a serine/threonine-specific protein kinase, are frequently mutated in cancers such as melanoma, leading to hyper-activation of the RAS-RAF-MEK-ERK signaling pathway and uncontrolled cell growth.[11] Pyrazole-based inhibitors can bind to the ATP-binding pocket of these kinases, preventing phosphorylation of downstream targets and thereby arresting the oncogenic signaling cascade.[10][12] For example, novel pyrazole-based inhibitors have shown potent activity against BRAF, inhibiting its activity in the nanomolar range and subsequently blocking ERK phosphorylation in melanoma cells.[10][11] Other targeted kinases include Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR) kinase, highlighting the broad applicability of the pyrazole scaffold in oncology.[9][13][14]
Signaling Pathway: BRAF Kinase Inhibition in Melanoma
The following diagram illustrates the role of pyrazole inhibitors in the RAS-RAF-MEK-ERK pathway, a critical signaling cascade in many cancers.
Caption: Pyrazole inhibitors block the hyper-activated RAS/RAF/MEK/ERK pathway.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a test compound.[15][16] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[17]
I. Materials and Reagents
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast cancer)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution.
-
96-well flat-bottom sterile microplates.
-
Test pyrazole carboxylic acid compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).[16]
-
Phosphate-Buffered Saline (PBS), sterile.
II. Step-by-Step Methodology
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium from the stock solution to achieve final desired concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only, no cells).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Abs_Treated - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis with appropriate software.
-
Data Presentation: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative pyrazole derivatives against various cancer cell lines.
| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound C5 | EGFR Inhibitor | MCF-7 (Breast) | 0.08 | [13] |
| Compound 1j | BRAF Inhibitor | Melanoma Cell Line | 0.87 (GI₅₀) | [11] |
| Compound 6b | Cytotoxic | HNO-97 (Squamous Cell) | 10.5 | [2] |
| Compound 6d | Cytotoxic | HNO-97 (Squamous Cell) | 10.0 | [2] |
| Compound P-6 | Aurora-A Kinase Inhibitor | HCT 116 (Colon) | 0.37 | [19] |
| Compound P-6 | Aurora-A Kinase Inhibitor | MCF-7 (Breast) | 0.44 | [19] |
| Compound 7a | CDK-2 Inhibitor | HepG2 (Liver) | 6.1 | [20] |
Application Note II: Antimicrobial Activity - A Renewed Weapon Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development. Pyrazole carboxylic acid derivatives have shown considerable promise, exhibiting activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.[3][4][21]
Mechanism Focus: Disruption of Essential Bacterial Processes
The antimicrobial mechanisms of pyrazole derivatives are varied. Some compounds are believed to interfere with essential enzymatic pathways unique to bacteria, such as the N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE) enzyme, which is crucial for lysine biosynthesis in many bacteria.[22] Others may disrupt cell wall integrity, nucleic acid synthesis, or protein synthesis, leading to the inhibition of growth or cell death.[21] The specific mechanism is highly dependent on the substitution pattern around the pyrazole core. For instance, certain pyrazole-1-carbothiohydrazide derivatives have demonstrated potent antibacterial and antifungal activities with Minimum Inhibitory Concentration (MIC) values superior to standard drugs like chloramphenicol and clotrimazole.[4]
Experimental Workflow: Antimicrobial Susceptibility Testing
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) of a novel pyrazole compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2: Antimicrobial Susceptibility Testing by Broth Microdilution
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
I. Materials and Reagents
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[3]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Test pyrazole compound, dissolved in a suitable solvent (e.g., DMSO).
-
0.5 McFarland turbidity standard.
-
Sterile saline or PBS.
-
Reference antibiotic (e.g., Ciprofloxacin, Chloramphenicol) for quality control.[4]
II. Step-by-Step Methodology
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[24]
-
-
Plate Preparation (Serial Dilution):
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.[24]
-
Prepare a 2x working stock of the highest concentration of the test compound to be tested.
-
Add 100 µL of this 2x compound stock to the first column of wells. This results in a 1x final concentration after inoculation.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution well.[24]
-
Column 11 can serve as a growth control (broth and inoculum, no compound), and Column 12 as a sterility control (broth only).[23]
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., if starting with 100uL, add 5uL of a 20x diluted inoculum). The final volume in the wells is often 100µL.[25]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[23]
-
Data Presentation: Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected pyrazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Compound 21a | Staphylococcus aureus | Positive | 62.5 - 125 | [4] |
| Compound 21a | Aspergillus niger | Fungus | 2.9 - 7.8 | [4] |
| Nitro-pyrazole deriv. | Bacillus cereus | Positive | 128 | [3] |
| Compound 5c | Escherichia coli | Negative | 6.25 | [21] |
| Compound 5c | Klebsiella pneumoniae | Negative | 6.25 | [21] |
| BTC-j | Escherichia coli | Negative | 3.125 | [3] |
| BTC-j | Bacillus subtilis | Positive | 6.25 | [3] |
Application Note III: Anti-inflammatory Activity - Selective COX-2 Inhibition
The most prominent example of a biologically active pyrazole carboxylic acid derivative is Celecoxib, a selective non-steroidal anti-inflammatory drug (NSAID).[5] Its success has paved the way for exploring other pyrazole derivatives as anti-inflammatory agents.
Mechanism Focus: Prostaglandin Synthesis Inhibition
Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6][26] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is inducible and upregulated at sites of inflammation.[26]
Celecoxib and other similar pyrazole derivatives selectively inhibit the COX-2 enzyme.[5][6] The chemical structure of these diaryl-substituted pyrazoles allows them to fit into the larger, more flexible active site of the COX-2 enzyme, while being too bulky to effectively bind to the narrower channel of the COX-1 enzyme.[26] This selective inhibition blocks the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[26]
Signaling Pathway: Selective COX-2 Inhibition
The diagram below shows how selective pyrazole inhibitors modulate the arachidonic acid cascade to reduce inflammation.
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Protocol 3: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a pyrazole compound against a purified enzyme, which can be adapted for enzymes like COX-2 or various kinases.
I. Materials and Reagents
-
Purified target enzyme (e.g., recombinant human COX-2).
-
Specific enzyme substrate (e.g., arachidonic acid for COX-2).
-
Assay buffer optimized for the target enzyme's activity.
-
Test pyrazole compound and positive control inhibitor, dissolved in DMSO.
-
96-well microplate (type depends on detection method).
-
Detection reagents (e.g., colorimetric, fluorescent, or luminescent kit to measure product formation or substrate depletion).
-
Microplate reader.
II. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.
-
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for control), and the purified enzyme.
-
Include controls: a "no enzyme" control and a "no inhibitor" (100% activity) control.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for binding.
-
-
Reaction Initiation and Execution:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for a specific time during which the reaction proceeds linearly.
-
-
Detection:
-
Terminate the reaction (e.g., by adding a stop solution).
-
Add detection reagents according to the manufacturer's instructions to quantify the amount of product formed or substrate consumed.
-
Read the plate using the appropriate microplate reader.
-
-
Data Analysis:
-
Subtract the background reading ("no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
% Inhibition = 100 - [((Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)) * 100]
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The pyrazole carboxylic acid scaffold is a remarkably versatile and privileged structure in drug discovery, yielding compounds with potent and diverse biological activities. The application notes and protocols provided herein offer a robust framework for researchers to explore and validate the therapeutic potential of novel derivatives. From anticancer kinase inhibitors to a new generation of antimicrobials and anti-inflammatory agents, the chameleonic nature of the pyrazole core ensures its continued relevance. Future research will undoubtedly focus on refining the selectivity of these compounds, optimizing their pharmacokinetic properties, and exploring novel biological targets to address unmet medical needs.
References
- Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. (n.d.). PubMed.
- Shrestha, B., & Farooq, U. (2023). Celecoxib. In StatPearls. StatPearls Publishing.
- MTT assay protocol. (n.d.). Abcam.
- Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net.
- Broth Microdilution. (n.d.). MI - Microbiology.
- What is the mechanism of Celecoxib? (2024). Patsnap Synapse.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal.
- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). ResearchGate.
- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). PubMed.
- Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (n.d.). PMC.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).
- Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC - NIH.
- Potent and selective pyrazole-based inhibitors of B-Raf kinase. (n.d.). PubMed.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). Benchchem.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).
- Non-oxime pyrazole based inhibitors of B-Raf kinase. (n.d.). ResearchGate.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. (n.d.). NIH.
- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021).
- Non-oxime pyrazole based inhibitors of B-Raf kinase. (2011). PubMed.
- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... (n.d.). ResearchGate.
- Application Notes and Protocols for the Development of Enzyme Inhibitors with a 5-Hydrazinyl-4-phenyl-1H-pyrazole Scaffold. (n.d.). Benchchem.
- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (n.d.). NIH.
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-oxime pyrazole based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. mdpi.com [mdpi.com]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. rr-asia.woah.org [rr-asia.woah.org]
- 26. What is the mechanism of Celecoxib? [synapse.patsnap.com]
Application Notes and Protocols: 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands out as a privileged heterocyclic motif, integral to a multitude of biologically active compounds and functional materials. Its synthetic versatility and ability to engage in various biological interactions have cemented its importance in drug discovery. This document provides a comprehensive guide to the synthesis and application of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid , a bifunctional building block poised for the generation of diverse and complex molecular architectures.
This molecule uniquely combines two key reactive centers: a butyric acid side chain, amenable to standard peptide couplings and esterifications, and a 4-bromopyrazole core, which serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This dual functionality allows for sequential or orthogonal derivatization, making it an invaluable tool for constructing compound libraries for high-throughput screening and for the synthesis of targeted therapeutics. These application notes will detail the synthesis of this building block and provide robust protocols for its subsequent derivatization, empowering researchers to fully exploit its synthetic potential.
Physicochemical Properties
| Property | Value |
| CAS Number | 890596-64-2 |
| Molecular Formula | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 261.12 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) |
Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
The synthesis of the title compound is proposed as a three-step sequence starting from readily available commercial reagents. The workflow involves the construction of the pyrazole core, followed by bromination, and finally, N-alkylation with a butyric acid precursor and subsequent hydrolysis.
Caption: Proposed synthetic workflow for 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole
This protocol is adapted from the well-established Knorr pyrazole synthesis.[1]
Materials:
-
2,4-Pentanedione (acetylacetone)
-
Hydrazine sulfate
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ether
-
Anhydrous potassium carbonate
-
1 L round-bottomed flask, magnetic stirrer, separatory funnel, ice bath
Procedure:
-
In the 1 L round-bottomed flask, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide.
-
Cool the solution to 15°C in an ice bath with stirring.
-
Add 50 g (0.50 mol) of 2,4-pentanedione dropwise, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.
-
Continue stirring at 15°C for an additional hour.
-
Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with 125 mL of ether.
-
Separate the layers and extract the aqueous layer with four additional 40 mL portions of ether.
-
Combine the ether extracts, wash with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
-
Remove the ether by rotary evaporation to yield crystalline 3,5-dimethylpyrazole. The product can be used in the next step without further purification.
Protocol 2: Synthesis of 4-Bromo-3,5-dimethylpyrazole
This procedure utilizes N-bromosuccinimide for the selective bromination at the C4 position of the pyrazole ring.[2]
Materials:
-
3,5-Dimethylpyrazole
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄)
-
Round-bottomed flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve the 3,5-dimethylpyrazole (1 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford 4-bromo-3,5-dimethylpyrazole.
Protocol 3: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
This two-step protocol involves the N-alkylation of 4-bromo-3,5-dimethylpyrazole with ethyl 3-bromobutyrate, followed by saponification of the resulting ester.
Materials:
-
4-Bromo-3,5-dimethylpyrazole
-
Ethyl 3-bromobutyrate
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Round-bottomed flask, magnetic stirrer, reflux condenser
Procedure - Part A: N-Alkylation
-
To a solution of 4-bromo-3,5-dimethylpyrazole (1 equivalent) in acetone, add anhydrous potassium carbonate (2 equivalents).
-
Add ethyl 3-bromobutyrate (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyrate, which can be purified by column chromatography or used directly in the next step.
Procedure - Part B: Hydrolysis
-
Dissolve the crude ethyl ester from Part A in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature for 4-8 hours until the ester is fully consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Extract the acidic aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
Applications in Organic Synthesis
The bifunctional nature of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid allows for its use in a variety of synthetic transformations. The 4-bromo position is amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety can be readily converted to amides, esters, and other derivatives.
Caption: Key synthetic applications of the title building block.
Protocol 4: Suzuki-Miyaura Cross-Coupling of the 4-Bromopyrazole Core
This protocol allows for the introduction of aryl or heteroaryl substituents at the 4-position of the pyrazole ring.[3][4][5]
Materials:
-
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (or its ester derivative)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., 3:1 DMF/Ethanol)
-
Schlenk tube or microwave vial, magnetic stirrer
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), combine 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (3-5 mol%).
-
Add the degassed solvent mixture (e.g., 3:1 DMF/Ethanol).
-
Heat the reaction mixture to 100°C and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 5: Sonogashira Coupling for the Synthesis of 4-Alkynylpyrazoles
This protocol enables the formation of a C-C triple bond at the 4-position, introducing an alkynyl moiety.[6][7][8][9][10]
Materials:
-
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (or its ester derivative)
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk tube, magnetic stirrer
Procedure:
-
To a Schlenk tube under an inert atmosphere, add 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (1 equivalent), the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.5 equivalents) and stir the mixture at room temperature to 50°C for 4-24 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Protocol 6: Buchwald-Hartwig Amination of the 4-Bromopyrazole
This reaction is a powerful method for forming a C-N bond, allowing for the introduction of primary or secondary amines at the 4-position.[11][12][13][14][15]
Materials:
-
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (or its ester derivative, potentially with a protecting group on the pyrazole nitrogen if using the free acid)
-
Amine (primary or secondary, 1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube, magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, phosphine ligand, and base.
-
Add the 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid derivative (1 equivalent) and the anhydrous solvent.
-
Add the amine (1.2 equivalents) and seal the tube.
-
Heat the reaction mixture to 80-110°C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the desired 4-aminopyrazole derivative by column chromatography.
Protocol 7: Amide Coupling of the Butyric Acid Moiety
This protocol describes a standard method for forming an amide bond using EDC and HOBt as coupling agents.[16][17][18]
Materials:
-
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
-
Amine (primary or secondary, 1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents)
-
Hydroxybenzotriazole (HOBt, 1.2 equivalents)
-
Base (e.g., DIPEA or Triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Round-bottomed flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (1 equivalent) in the anhydrous solvent in a round-bottomed flask.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and the amine (1.1 equivalents).
-
Add the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Once complete, dilute with ethyl acetate and wash successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the amide product by column chromatography or recrystallization.
Protocol 8: Fischer Esterification of the Butyric Acid Moiety
A classic method for converting the carboxylic acid to its corresponding ester.[19][20][21][22][23]
Materials:
-
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
-
Alcohol (e.g., Methanol, Ethanol, used in excess as solvent)
-
Acid catalyst (e.g., concentrated H₂SO₄, catalytic amount)
-
Round-bottomed flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (1 equivalent) in the desired alcohol (in large excess).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).
-
Heat the mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction by TLC. After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the ester product by column chromatography.
Conclusion
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a highly versatile and valuable building block for the synthesis of a wide range of complex organic molecules. Its dual reactivity allows for the selective functionalization of both the pyrazole core and the carboxylic acid side chain, providing a powerful platform for the generation of compound libraries for drug discovery and the development of novel materials. The protocols outlined in these application notes provide a solid foundation for the synthesis and derivatization of this promising intermediate.
References
-
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]
-
Fischer Esterification. Available at: [Link]
-
Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and... ResearchGate. Available at: [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Fischer Esterification-Typical Procedures. OperaChem. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PubMed Central. Available at: [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]
-
Synthesis of 4-bromo-3,5-dimethylpyrazole 2 and its allylthiourea derivative. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. ResearchGate. Available at: [Link]
-
3,5-dimethylpyrazole. Organic Syntheses Procedure. Available at: [Link]
-
Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Available at: [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. Available at: [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. publishatcj.com [publishatcj.com]
- 3. sci-hub.ru [sci-hub.ru]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. cerritos.edu [cerritos.edu]
- 21. researchgate.net [researchgate.net]
- 22. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 23. athabascau.ca [athabascau.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
Welcome to the technical support guide for the synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid (CAS 890596-64-2)[1][2]. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this specific synthetic sequence. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Overview of the Synthetic Pathway
The most common and efficient route to synthesize the target compound involves a two-step process:
-
Aza-Michael Addition: A conjugate addition of 4-Bromo-3,5-dimethyl-pyrazole to an α,β-unsaturated ester, typically ethyl crotonate. This reaction forms the C-N bond at the N1 position of the pyrazole ring.
-
Saponification (Hydrolysis): The resulting ester, ethyl 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyrate, is hydrolyzed under basic conditions to yield the final carboxylic acid product.
This guide will troubleshoot issues arising in both of these critical steps.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
Part 1: The Aza-Michael Addition
Q1: My Michael addition reaction shows very low conversion, with a significant amount of unreacted 4-Bromo-3,5-dimethyl-pyrazole remaining. What's going wrong?
A: This is a common issue often related to insufficient nucleophilicity of the pyrazole or suboptimal reaction conditions. Pyrazoles are aromatic heterocycles, and their N-H protons are only weakly acidic (pKa ≈ 14-15), meaning they are not potent nucleophiles without activation.
Causality & Solutions:
-
Base Selection is Critical: The pyrazole nitrogen needs to be deprotonated to form the more nucleophilic pyrazolide anion. The choice of base is paramount.
-
Weak Bases (e.g., K₂CO₃, Et₃N): Often insufficient to deprotonate the pyrazole effectively, leading to slow or stalled reactions.
-
Stronger Bases (e.g., NaH, KOtBu, Cs₂CO₃): These are much more effective. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a classic choice that irreversibly deprotonates the pyrazole.[3] Cesium carbonate (Cs₂CO₃) has also been shown to be a highly efficient catalyst for aza-Michael additions of azoles, often providing excellent yields.[4]
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the intermediates.
-
Polar Aprotic Solvents (DMF, DMSO, THF): These are highly recommended. They effectively solvate the cation (e.g., Na⁺, K⁺), leaving a more reactive "naked" pyrazolide anion, which accelerates the rate of nucleophilic attack.
-
Protic Solvents (Ethanol, Methanol): These should generally be avoided as they can protonate the pyrazolide anion, reducing its nucleophilicity, and may also compete as nucleophiles.
-
-
Temperature: While many Michael additions proceed at room temperature, gentle heating (e.g., 50-80 °C) can often be necessary to drive the reaction to completion, especially if a weaker base is used.[5]
Troubleshooting Workflow: Low Conversion in Michael Addition
Caption: A decision tree for troubleshooting low yield in the aza-Michael addition step.
Q2: I'm observing a significant side product that appears to be a regioisomer. How is this possible with a symmetrical pyrazole?
A: While 4-Bromo-3,5-dimethyl-pyrazole is C2v-symmetric, leading to a single N-alkylation product, the concept of regioselectivity is crucial in pyrazole chemistry and can sometimes be mistaken for other issues.[6] It's more likely that you are observing one of the following:
-
Dialkylation: If using a very strong base and excess ethyl crotonate, it's theoretically possible, though unlikely, to get addition at the C4 methyl group's carbon anion. This is rare. A more plausible scenario in other systems is N,N'-dialkylation of related heterocycles, but that is not possible here.[7]
-
C-Alkylation: Under certain conditions, the pyrazolide anion can exhibit ambident nucleophilicity, leading to C-alkylation instead of N-alkylation. This is generally disfavored but can be influenced by the counter-ion and solvent.
-
Impure Starting Material: The most probable cause is an impurity in your starting 4-Bromo-3,5-dimethyl-pyrazole, such as a debrominated or isomerized pyrazole, which would lead to a different final product.
Solutions:
-
Confirm Starting Material Purity: Before starting, run a stringent quality check (NMR, GC-MS) on your 4-Bromo-3,5-dimethyl-pyrazole.
-
Control Stoichiometry: Use a slight excess of the pyrazole (e.g., 1.1 equivalents) relative to the ethyl crotonate to minimize potential side reactions of the Michael acceptor.
-
Purification: The target ester intermediate can typically be purified from side products using column chromatography on silica gel.
Part 2: The Saponification (Hydrolysis) Step
Q3: The hydrolysis of my ester intermediate is either incomplete or seems to be causing decomposition of the product.
A: Saponification is a balance. You need conditions strong enough to cleave the ester but mild enough to avoid side reactions like decomposition or a retro-Michael reaction.
Causality & Solutions:
-
Incomplete Hydrolysis:
-
Cause: Insufficient base, low temperature, or short reaction time. Steric hindrance around the ester can also slow the reaction.
-
Solution: Use a moderate excess of base (e.g., 2-5 equivalents of LiOH or NaOH). A co-solvent system like THF/Water or Methanol/Water is essential to ensure solubility of the ester. If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can be applied. Monitor the reaction by TLC until the starting ester spot has completely disappeared.[8]
-
-
Product Decomposition:
-
Cause: Harsh conditions (high concentration of NaOH, high temperatures, prolonged reaction times) can potentially trigger a retro-Michael reaction, where the pyrazole is eliminated, especially if the subsequent acidification step is not handled carefully.
-
Solution:
-
Use Lithium Hydroxide (LiOH): LiOH is often preferred for saponification as it can be effective at lower temperatures than NaOH or KOH.
-
Careful Acidification: After the hydrolysis is complete, cool the reaction mixture in an ice bath before acidifying. Add the acid (e.g., 1M HCl) slowly and with vigorous stirring to dissipate heat, keeping the temperature below 10-15 °C.
-
Prompt Extraction: Once the product precipitates upon acidification, do not let it sit in the acidic aqueous solution for extended periods. Promptly extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Optimized Experimental Protocols
Protocol 1: Aza-Michael Addition
This protocol is a robust starting point for optimization.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH, 60% in oil) | Provides rapid and irreversible deprotonation of the pyrazole.[3] |
| Equivalents | 1.1 eq. Pyrazole, 1.2 eq. NaH, 1.0 eq. Ester | Slight excess of pyrazole ensures full consumption of the limiting reagent. |
| Solvent | Anhydrous DMF | Polar aprotic solvent that enhances nucleophilicity. |
| Temperature | 0 °C to RT | Allows for controlled deprotonation before the addition reaction proceeds. |
| Time | 4-12 hours | Monitor by TLC for completion. |
Step-by-Step Methodology:
-
Wash NaH (1.2 eq.) with anhydrous hexanes to remove mineral oil and suspend it in anhydrous DMF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a solution of 4-Bromo-3,5-dimethyl-pyrazole (1.1 eq.) in DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add ethyl crotonate (1.0 eq.) dropwise to the pyrazolide solution.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester via flash column chromatography.
Protocol 2: Saponification and Purification
Step-by-Step Methodology:
-
Dissolve the purified ester intermediate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H₂O (3.0 eq.) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly acidify to pH 2-3 with 1M HCl. A white precipitate of the product should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude carboxylic acid.
-
For final purification, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
General Synthesis and Workup Workflow
Caption: A flowchart illustrating the two-step synthesis and purification process.
References
-
Khachatryan, H.N. (2017). Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572-574.
-
ResearchGate. (2017). Aza-Michael addition of pyrazoles to crotonic acid.
-
BenchChem. (2025). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
-
MDPI. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences.
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
-
Wang, L., et al. (2016). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances.
-
Wasserman, H. H., et al. (2004). Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Journal of Medicinal Chemistry, 47(4), 915-27.
-
Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263.
-
Patel, H. V., et al. (2014). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID.
-
ChemicalBook. (n.d.). 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID CAS 890596-64-2.
Sources
- 1. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID | 890596-64-2 [chemicalbook.com]
- 2. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID | 890596-64-2 [amp.chemicalbook.com]
- 3. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effects of C2-alkylation, N-alkylation, and N,N'-dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
Technical Support Center: Purification of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
Welcome to the dedicated technical support guide for the purification of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this valuable pyrazole intermediate. Our goal is to move beyond simple protocols and explain the causality behind each step, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to designing a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid?
A1: The impurity profile is highly dependent on the synthetic route. However, common contaminants typically fall into several categories:
-
Unreacted Starting Materials: Such as 3,5-dimethylpyrazole or the alkylating agent used to introduce the butyric acid side chain.
-
Reaction Byproducts: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.[1][2] Incomplete cyclization might also leave pyrazoline intermediates.[1]
-
Bromination-Related Impurities: If bromination is a late-stage step, you may encounter over-brominated species or residual brominating agents like N-bromosuccinimide (NBS) or elemental bromine (Br₂), the latter often imparting a yellow or reddish-brown color to the crude product.[3] Hydrogen bromide (HBr) is a frequent acidic byproduct.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction or work-up, as well as any acids or bases used as catalysts, may persist in the crude material.[3]
Q2: I have my crude product. Which purification method should I try first?
A2: The optimal first step depends on the physical state of your crude product and the likely nature of your impurities. For 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, the carboxylic acid functionality is the most powerful handle for purification.
-
If you have a complex mixture or an oil: Start with an acid-base extraction . This technique is exceptionally effective at separating your acidic product from any neutral or basic impurities.[4] It is a robust, scalable first pass that will significantly clean up your material.
-
If you have a solid and suspect minor impurities: Recrystallization is often the most efficient method to achieve high purity.[5] However, its success is entirely dependent on finding a suitable solvent system.
-
For difficult-to-separate mixtures (e.g., isomers): Column chromatography is the most powerful technique but is also the most labor-intensive.[5]
The workflow below provides a general decision-making framework.
Caption: Decision workflow for purifying the target compound.
Q3: My purified compound is an oil or a sticky gum instead of a solid. What should I do?
A3: This is a common issue. It can indicate one of two things:
-
Significant Impurity Presence: Even small amounts of impurities can act as a "eutectic," depressing the melting point of your compound and preventing it from solidifying. In this case, a more rigorous purification technique, like column chromatography, is necessary.
-
Low Melting Point: Your compound may naturally be a low-melting solid or an oil at room temperature.
Your first step should be to re-evaluate purity via HPLC or NMR. If significant impurities are detected, further purification is required. If the compound appears pure but oily, you can try dissolving it in a minimal amount of a volatile solvent (like diethyl ether), then adding a non-polar solvent in which it is insoluble (like hexane) dropwise at 0 °C to try and precipitate it.
Q4: How can I effectively monitor the purity of my fractions and the final product?
A4: A multi-technique approach is always best:
-
Thin-Layer Chromatography (TLC): Indispensable for monitoring column chromatography and quickly assessing the number of components in a sample.[2]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile/water containing a small amount of acid (phosphoric or formic) is a good starting point for pyrazole carboxylic acids.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and identifying any remaining impurities by comparing the integrals of product peaks to impurity peaks.[8]
-
Melting Point: For crystalline solids, a sharp melting point range is a strong indicator of high purity. Broadened ranges suggest the presence of contaminants.[1]
Part 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Recrystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Using too much solvent to dissolve the crude product.[9]2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.[4] | 1. Use the absolute minimum amount of hot solvent required for complete dissolution.[5]2. After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal recovery.3. Pre-heat your filtration funnel and receiving flask with hot solvent before performing a hot filtration.[4] |
| "Oiling Out" Instead of Crystallizing | 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.2. The cooling process is too rapid.[10] | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9]2. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to encourage slow crystal growth.[10] |
| Crystals Remain Colored | 1. Colored impurities are co-crystallizing with the product. | 1. After dissolving the crude product in the hot solvent, add a very small amount of activated charcoal to the solution.[5] Boil for a few minutes, then perform a hot filtration to remove the charcoal (and the adsorbed impurities) before cooling. Caution: Use charcoal sparingly as it can also adsorb your desired product.[9] |
Column Chromatography Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Streaking on TLC/Column | The acidic proton of the butyric acid group is interacting strongly with the slightly acidic silica gel, leading to a mix of protonated and deprotonated forms.[4] | Add 0.5-1% of a volatile acid (e.g., acetic acid or formic acid) to your eluting solvent system.[4][11] This ensures the compound remains fully protonated, behaves as a single less-polar species, and elutes as a sharp band. |
| Compound Decomposing on the Column | The acidic nature of standard silica gel may be causing degradation of the brominated pyrazole moiety.[3] | 1. Neutralize the Silica: Use deactivated or neutral silica gel. Alternatively, you can prepare a slurry of the silica gel with your eluent containing a small amount (e.g., 1%) of a base like triethylamine, although this is less common for acidic compounds.[3]2. Minimize Residence Time: Do not let the compound sit on the column for an extended period. A faster elution, if separation allows, can reduce contact time with the stationary phase.[3] |
| Poor Separation of Impurities | The polarity of the solvent system is not optimal for resolving the components.[5] | Optimize the solvent system using TLC first. Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Aim for an Rf value of ~0.3 for your target compound and maximal separation from impurity spots. |
Acid-Base Extraction Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Emulsion Forms in Separatory Funnel | Vigorous shaking of the biphasic mixture.[4] | 1. Instead of shaking, gently invert the separatory funnel 10-15 times to mix the layers.[4]2. To break an existing emulsion, add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, helping to force the separation. |
| Product Doesn't Precipitate After Re-acidification | 1. The compound is highly soluble in the acidic aqueous solution.2. The compound is an oil or low-melting solid.3. The solution was not made sufficiently acidic. | 1. Extract the acidified aqueous layer 2-3 times with a fresh organic solvent (e.g., ethyl acetate or dichloromethane).[12] Combine the organic extracts, dry with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[4]2. Check the pH with litmus or pH paper to ensure it is strongly acidic (pH 1-2). Add more acid if necessary.[4] |
Part 3: Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Purification
This protocol is designed to separate the acidic product from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[4] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.[12]
-
Repeat Extraction: Repeat the base wash (Step 2 & 3) on the organic layer one or two more times to ensure complete extraction of the acid. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is strongly acidic (test with pH paper). Your purified carboxylic acid should precipitate as a solid.[4]
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold water to remove residual salts.[5] Dry the solid thoroughly, preferably in a vacuum oven.
Protocol 2: Recrystallization from a Single Solvent
This protocol is for purifying a solid product to high purity.
-
Solvent Selection: In a small test tube, add ~20-30 mg of your compound. Add a potential solvent dropwise at room temperature. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[13] Common solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures with water or hexane.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until it boils. Continue adding the minimum amount of hot solvent needed to just dissolve all the solid.[5]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.[5]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them completely.[5]
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Patsnap Eureka. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes? Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pous, N., et al. (2020). Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separation. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Sriram, D., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Unnamed Author. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
Unnamed Author. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Scribd. (n.d.). Organic Compound Purification Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
Welcome to the technical support center for the scale-up synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical experience.
Introduction to the Synthesis
The synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most common and scalable approach involves a two-stage process: a Michael addition reaction followed by hydrolysis.[1] This guide focuses on the conjugate addition of 4-bromo-3,5-dimethylpyrazole to an acrylate ester, followed by the saponification of the resulting ester to yield the target carboxylic acid.
The overall synthetic workflow is illustrated below.
Caption: Workflow for the synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
Step 1: Michael Addition
Q1: My Michael addition reaction is sluggish or incomplete, even with extended reaction times. What could be the cause?
A1: Incomplete conversion is a common issue. Several factors could be at play:
-
Base Strength and Stoichiometry: The pKa of the pyrazole N-H is crucial. While weaker bases like K₂CO₃ can work, a stronger, non-nucleophilic base like sodium hydride (NaH) is often more effective for deprotonating the pyrazole, driving the reaction forward. Ensure you are using at least one full equivalent of the base.
-
Solvent Choice: The solvent must be anhydrous, especially when using reactive bases like NaH. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the pyrazole anion.
-
Temperature: While room temperature may suffice for small-scale reactions, gentle heating (e.g., 40-60 °C) can often increase the reaction rate without promoting significant side reactions. Monitor the reaction for impurity formation if you increase the temperature.
Q2: I'm observing the formation of a significant byproduct that I can't identify. How do I troubleshoot this?
A2: Unidentified byproducts during scale-up often result from issues with mixing and temperature control.[2][3]
-
Poor Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, which can lead to side reactions.[3] Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Exotherm Control: The deprotonation step with a strong base can be exothermic. If the base is added too quickly on a large scale, the resulting temperature spike can cause degradation of the starting material or promote undesired pathways. Implement controlled, slow addition of the base and ensure your cooling system is adequate.[3]
-
Potential Side Reaction: A possible byproduct is the N2-alkylated isomer. While N1-alkylation is generally favored for pyrazoles, the regioselectivity can be influenced by the reaction conditions. Characterize the impurity by LC-MS and NMR to confirm its structure. Adjusting the solvent or base may help improve regioselectivity.
Step 2: Saponification (Hydrolysis)
Q3: The hydrolysis of the ester is incomplete, and I have a difficult-to-separate mixture of the ester and the final acid. What should I do?
A3: Incomplete hydrolysis can be addressed by optimizing several parameters:
-
Reaction Time and Temperature: Saponification can be slower than anticipated. Consider increasing the reflux time or moderately increasing the temperature. Monitor the reaction progress by TLC or HPLC until the starting ester is no longer detected.
-
Base Concentration and Equivalents: Ensure you are using a sufficient excess of the base (e.g., 2-3 equivalents of NaOH or KOH) to drive the reaction to completion and neutralize any acidic impurities.
-
Solvent System: A mixture of an alcohol (like ethanol) and water is typically used to ensure solubility of both the ester and the inorganic base. Adjusting the ratio of ethanol to water can improve reaction efficiency.
Q4: During the acidic workup to isolate the product, I'm getting an oily substance instead of a solid precipitate. How can I achieve proper crystallization?
A4: Product oiling out during workup is a common purification challenge on a larger scale.
-
Control of pH and Temperature: Add the acid slowly to the cooled reaction mixture to control the exotherm of neutralization. A rapid pH change and temperature increase can prevent proper crystal lattice formation. Aim for a final pH of around 2-3.
-
Solvent Choice for Extraction: If the product oils out, perform a solvent extraction with a suitable organic solvent like ethyl acetate or dichloromethane. After extraction, you can concentrate the organic layer and attempt recrystallization from a different solvent system.
-
Recrystallization Solvent Screening: A single solvent or a binary solvent system can be effective. Test small aliquots with various solvents (e.g., ethanol/water, heptane/ethyl acetate, toluene) to find conditions that yield a crystalline solid.[2]
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for the 4-bromo-3,5-dimethylpyrazole starting material?
A1: The purity of the starting pyrazole is paramount. Key attributes to check for are:
-
Purity: Should be >98% by GC or HPLC.
-
Isomeric Purity: Ensure it is free from isomeric impurities, as these could lead to difficult-to-separate byproducts.
-
Residual Solvents/Reagents: Check for any residual reagents from its synthesis (e.g., hydrazine), as these can interfere with the subsequent steps.
Q2: How do I monitor the progress of these reactions effectively on a large scale?
A2: In-process controls (IPCs) are essential for scalable synthesis.
-
Thin-Layer Chromatography (TLC): Useful for quick qualitative checks, but may not be sufficient for quantitative analysis on a large scale.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for accurate monitoring. Develop a validated HPLC method to quantify the disappearance of starting material and the appearance of the product. This allows you to make informed decisions about reaction completion.
-
In-line Spectroscopy: For very large scales, techniques like in-line FT-IR can provide real-time reaction monitoring without the need for sampling.[4]
Q3: What are the recommended analytical methods for characterizing the final product?
A3: A full characterization is necessary to confirm the structure and purity of the final 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure and regiochemistry of the alkylation.[5]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[6][7]
-
HPLC/UPLC: To determine the purity of the final product. A purity level of >99% is often required for pharmaceutical applications.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q4: Are there any specific safety considerations for this scale-up synthesis?
A4: Yes, several safety precautions should be taken:
-
Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Brominated Compounds: The starting material and product are brominated organic compounds. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Exothermic Reactions: Both the deprotonation and the acid-base neutralization steps are exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring systems to prevent thermal runaways.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative example for a laboratory scale-up and should be optimized for your specific equipment and safety procedures.
Step 1: Synthesis of Ethyl 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyrate
-
To a dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3,5-dimethylpyrazole (50.0 g, 0.26 mol).
-
Add anhydrous N,N-dimethylformamide (DMF, 500 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 11.5 g, 0.29 mol) in portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 1 hour after the addition is complete.
-
Add ethyl crotonate (33.0 g, 0.29 mol) dropwise via an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by HPLC.
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to 1 L of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Synthesis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
-
Dissolve the crude ester from the previous step in ethanol (400 mL) in a 1 L round-bottom flask.
-
Add a solution of sodium hydroxide (21.0 g, 0.52 mol) in water (100 mL).
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the hydrolysis by HPLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with 500 mL of water and cool to 0-5 °C in an ice bath.
-
Slowly acidify the solution to pH 2-3 by adding 6M hydrochloric acid (HCl) with vigorous stirring. A white precipitate should form.
-
Stir the slurry at 0-5 °C for 1 hour to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water (2 x 100 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the crude product.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to obtain the pure 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
Data Summary Table
| Parameter | Step 1: Michael Addition | Step 2: Saponification | Troubleshooting/Optimization |
| Key Reagents | 4-bromo-3,5-dimethylpyrazole, Ethyl Crotonate, NaH | Ethyl 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyrate, NaOH | Ensure high purity of starting materials. |
| Solvent | Anhydrous DMF or Acetonitrile | Ethanol/Water mixture | Solvent choice is critical for reaction conversion and product isolation.[2] |
| Temperature | 0 °C to Room Temp. | Reflux (80-85 °C) | Monitor internal temperature to control exotherms and prevent side reactions.[3] |
| Typical Yield | 85-95% (crude) | 90-98% (crude) | Low yields can be due to poor mixing, temperature control, or impure reagents.[2] |
| Common Impurities | N2-alkylated isomer, unreacted starting material | Unreacted ester | Characterize impurities by LC-MS/NMR to guide optimization. |
| Purification | Aqueous workup/extraction | Acidic precipitation | Screen various solvents for optimal recrystallization.[8] |
References
- BenchChem. (2025). Troubleshooting guide for scaling up pyrazole synthesis reactions. BenchChem.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem.
- BenchChem. (2025).
- Shaaban, M. R., et al. (2023).
- Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1315, 138225.
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6543.
- Krasavin, M., et al. (2019). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 17(3), 559-567.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-494.
- Fan, H., et al. (2024).
- Tskhovrebov, A. G., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 26(11), 3321.
- Levkovskaya, G. G., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6611.
- Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344.
- Jassas, R. S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4321.
- Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
- Blakemore, D. C., et al. (2018). Discovery of ( S)-3-(3-(3,5-Dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic α v β 6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 61(18), 8417-8443.
-
AA Blocks. (n.d.). 3-(4-bromo-1H-pyrazol-5-yl)butanoic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
-
ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]
- Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid.
- Ma, Y., Li, M., & Zhang, S. (2014). Simultaneous Determination of Organic Acids in Chinese Liquor by GC-MS Method. Asian Journal of Chemistry, 26(14), 4375-4379.
- Gökçe, E. G., et al. (2023).
- Wang, J., et al. (2012). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 4(6), 1713-1719.
-
PubChem. (n.d.). 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid. Retrieved from [Link]
- Pagoria, P. F., et al. (2025). The crystal structure of 4–bromo-3,5-dinitropyrazole. Zeitschrift für Kristallographie - New Crystal Structures.
- Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Kumar, A., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 8(3), 3296-3307.
- Chen, Y.-J., et al. (2018). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 23(11), 2998.
- Fun, H.-K., Suwunwong, T., & Chantrapromma, S. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E: Structure Reports Online, 67(3), o701-o702.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. PubChemLite - 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid (C8H11BrN2O2) [pubchemlite.lcsb.uni.lu]
- 8. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
Technical Support Center: Resolving Unexpected NMR Peaks in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis analysis. This guide is designed for researchers, medicinal chemists, and process scientists who rely on Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pyrazole derivatives. The synthesis of these crucial heterocyclic scaffolds, while often straightforward, can produce complex NMR spectra riddled with unexpected signals.
This document provides in-depth troubleshooting guides and FAQs to help you diagnose the origin of these peaks, from common byproducts and regioisomers to subtle spectroscopic phenomena like tautomerism. Our goal is to empower you to move from a confusing spectrum to a confident structural assignment.
Troubleshooting Guide: Interpreting Your Spectrum
This section addresses specific spectral observations in a question-and-answer format.
Q1: My ¹H and ¹³C NMR spectra show more signals than expected for a single pyrazole product. What is the cause?
This is one of the most common challenges in pyrazole synthesis. The presence of duplicate sets of signals for what should be a single product often points to two main possibilities: the formation of regioisomers or the presence of tautomers in solution.
Cause A: Formation of Regioisomers
If you are using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine in a classic Knorr pyrazole synthesis, the initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons.[1][2][3][4] This leads to the formation of a mixture of two distinct regioisomeric pyrazoles, which are structural isomers that can be difficult to separate.
Causality: The reaction pathway dictates the outcome. The substituted nitrogen of the hydrazine (e.g., phenylhydrazine) can attack one carbonyl to form an initial intermediate, which then cyclizes. An attack on the other carbonyl yields the isomeric product.
Figure 1: Formation of regioisomers in Knorr pyrazole synthesis.
Troubleshooting Steps:
-
Chromatography: Carefully re-examine your purification. Regioisomers often have very similar polarities, but they can sometimes be separated by optimizing your column chromatography conditions (e.g., using a shallow solvent gradient).
-
2D NMR Spectroscopy: To confirm the identity of each isomer, advanced NMR techniques are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to definitively establish the connectivity between substituents and specific positions on the pyrazole ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This reveals through-space proximity between protons. A correlation between the N-R' substituent protons and a proton at C5 (or C3) can help assign the correct structure.[5][6]
-
Cause B: Annular Tautomerism
For N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[7][8][9] If this exchange is slow to intermediate on the NMR timescale, you may see broadened peaks or even two distinct sets of signals for the two tautomeric forms present in equilibrium.
Causality: This is a classic case of prototropic tautomerism. The position of the equilibrium and the rate of exchange are highly dependent on factors like solvent, temperature, and concentration.[7][9]
Figure 2: Annular tautomerism in an N-unsubstituted pyrazole.
Troubleshooting Steps:
-
Low-Temperature NMR: Cooling the NMR probe slows down the rate of proton exchange. If tautomerism is the cause, you will observe the broadened or averaged signals resolve into sharp, distinct signals for each tautomer.[9] See the detailed protocol below for this experiment.
-
Solvent Change: The rate of exchange is highly solvent-dependent. In protic solvents (like methanol-d₄) or those that are strong hydrogen bond acceptors (like DMSO-d₆), the exchange is often fast, leading to a single, averaged set of signals. In non-polar, aprotic solvents (like toluene-d₈ or CDCl₃), the exchange may be slower, allowing you to resolve the tautomers.[7][10]
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared entirely. Where is it?
This is a common and expected phenomenon for N-H pyrazoles. The disappearance or significant broadening of this signal is a direct consequence of chemical exchange and quadrupolar effects.
Causality:
-
Chemical Exchange: The acidic N-H proton rapidly exchanges with other pyrazole molecules, trace amounts of water in the deuterated solvent, or acidic/basic impurities. This rapid exchange broadens the signal, often to the point where it becomes indistinguishable from the baseline.[9][11] In protic solvents like D₂O or CD₃OD, the proton will exchange with deuterium, rendering it completely invisible in the ¹H spectrum.[9]
-
Quadrupolar Broadening: The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin of I=1 and thus possesses a quadrupole moment. This provides an efficient relaxation pathway for the attached proton, which contributes to significant signal broadening.[9]
Troubleshooting Steps:
-
This is often not a "problem" to be solved but rather a characteristic feature to be noted. The absence of a sharp N-H signal is itself evidence for its existence.
-
If detection is absolutely necessary, consider using a very dry, non-polar solvent and running the experiment at low temperature to minimize exchange rates.
Q3: I see several small, sharp, unexpected singlets and multiplets in my spectrum.
These peaks typically arise from common laboratory contaminants that are introduced during the reaction or workup.
Causality: Even with careful technique, trace amounts of solvents, reagents, or other materials can remain in your final sample.
Common Sources:
-
Residual Solvents: Solvents used during reaction or purification (e.g., ethyl acetate, hexanes, dichloromethane, acetone) are the most frequent culprits.[11][12][13]
-
Starting Materials: Incomplete reactions can leave residual 1,3-dicarbonyl or hydrazine starting materials.
-
Grease: Silicone or hydrocarbon grease from glassware joints is a common contaminant.[13][14]
-
Water: A broad singlet, whose chemical shift is highly dependent on the solvent and concentration.[11]
Troubleshooting Steps:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to established tables of common NMR impurities.
-
Improve Purification: Ensure your product is thoroughly dried under high vacuum to remove volatile solvents. If necessary, re-purify the sample via column chromatography or recrystallization.
| Impurity | ¹H Chemical Shift (δ, ppm in CDCl₃) | ¹³C Chemical Shift (δ, ppm in CDCl₃) |
| Acetone | 2.17 (s) | 206.7, 30.6 |
| Dichloromethane | 5.30 (s) | 53.8 |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | 171.1, 60.3, 21.1, 14.2 |
| Hexane | 1.25 (m), 0.88 (m) | 31.5, 22.6, 14.1 |
| Toluene | 7.28-7.17 (m), 2.36 (s) | 137.9, 129.2, 128.3, 125.5, 21.4 |
| Silicone Grease | ~0.07 (s) | ~1.1 |
| Data compiled from authoritative sources.[12][13][14][15] |
Experimental Protocols
Protocol: Performing a Low-Temperature NMR Experiment to Resolve Tautomers
This protocol outlines the steps to slow proton exchange and resolve signals from individual tautomers.
Objective: To determine if unexpected peaks are due to tautomerism.
Methodology:
-
Sample Preparation: Prepare a moderately concentrated sample (10-20 mg) of your pyrazole derivative in a deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, toluene-d₈, or THF-d₈).
-
Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K). Note the chemical shifts and appearance (broad vs. sharp) of the key signals.
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to thermally equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.[9]
-
Data Acquisition: Record spectra at each temperature until you observe the averaged or broadened signals splitting into two distinct, sharp sets of signals, each corresponding to one tautomer. This point is known as the coalescence temperature.
-
Analysis: Integrate the signals of the resolved tautomers at the lowest temperature to determine their equilibrium ratio.
Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing pyrazoles? A: The Knorr pyrazole synthesis and related cyclocondensation reactions between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative remain the most common and robust methods.[1][2][16][17][18]
Q: My reaction mixture turned bright yellow/red. Is this normal? A: The formation of colored impurities is common, often arising from side reactions or the degradation of the hydrazine starting material.[3] These impurities are typically removed during chromatographic purification.
Q: Besides regioisomers, what other byproducts can form? A: Depending on the specific substrates and reaction conditions, you may encounter byproducts from incomplete cyclization, resulting in pyrazoline intermediates, or from the di-addition of hydrazine to the dicarbonyl compound.[3][19][20]
Q: How can I be sure I've correctly assigned the C3 and C5 positions in my ¹³C NMR spectrum? A: For N-substituted pyrazoles, this can be definitively established using an HMBC experiment. Look for a 3-bond correlation (³JCH) between the protons of the N-substituent and either the C3 or C5 carbon. For N-unsubstituted pyrazoles, this is more complex due to tautomerism, but low-temperature NMR can help resolve the distinct C3 and C5 signals for each tautomer.
Troubleshooting Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knorr Pyrazole Synthesis [drugfuture.com]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. name-reaction.com [name-reaction.com]
- 19. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 20. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Purity Analysis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric Acid by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, a key intermediate in the synthesis of various pharmaceutical compounds. Through supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary insights to select the most suitable analytical strategy for their specific requirements.
The subject of our analysis, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, is a substituted pyrazole derivative. Pyrazoles are a significant class of heterocyclic compounds widely used as scaffolds in medicinal chemistry due to their diverse pharmacological activities.[3][4] The synthesis of such molecules can often lead to the formation of process-related impurities, including starting materials, by-products, and degradation products, necessitating robust analytical methods for their detection and quantification.[2]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, revered for its high resolution, sensitivity, and versatility in separating complex mixtures.[5][6] However, a comprehensive purity assessment often benefits from the application of orthogonal methods to provide a more complete and reliable purity profile. This guide will explore the intricacies of a standard HPLC method and compare its performance against Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CE).
The Standard Bearer: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of small molecules like 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Method Parameters:
-
Stationary Phase (C18): The choice of a C18 column is predicated on the hydrophobic nature of the pyrazole ring and the butyric acid side chain. The long alkyl chains of the C18 phase provide sufficient retention for the analyte.
-
Mobile Phase (Acetonitrile/Water with Acid Modifier): A mixture of acetonitrile and water is a common mobile phase for RP-HPLC, offering a good balance of solvent strength and UV transparency. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, is crucial for protonating the carboxylic acid group of the analyte. This suppresses its ionization and leads to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the silica-based stationary phase.
-
Detection (UV-Vis/DAD): The pyrazole ring contains a chromophore that absorbs UV radiation, making UV detection a suitable and robust method for quantification. A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths, which can aid in peak identification and purity assessment.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
Comparative Analysis: Alternative Methodologies
While HPLC is a robust technique, alternative methods can offer advantages in terms of speed, sensitivity, and the ability to analyze different types of impurities.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles.[7] This results in a dramatic increase in resolution, sensitivity, and speed of analysis compared to conventional HPLC.[7][8]
-
Advantages:
-
Faster Analysis Times: UPLC can significantly reduce run times, often from 15-20 minutes for HPLC to 3-10 minutes, increasing laboratory throughput.[9][10]
-
Improved Resolution and Sensitivity: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities and detection of trace-level components.[10][11]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates translate to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[8][11]
-
-
Disadvantages:
-
Higher System Pressure: UPLC systems operate at much higher pressures (up to 15,000 psi) than HPLC systems (500-6,000 psi), requiring specialized instrumentation.[8][9]
-
Increased Susceptibility to Clogging: The smaller particle size of the stationary phase makes the system more prone to clogging from particulate matter in the sample or mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For a non-volatile compound like 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, derivatization is typically required to increase its volatility.
-
Advantages:
-
High Sensitivity and Specificity: Mass spectrometry provides detailed structural information, enabling unambiguous identification of impurities.[6]
-
Excellent for Volatile Impurities: GC-MS is the gold standard for detecting and quantifying residual solvents, which are common process-related impurities.[6]
-
-
Disadvantages:
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability and potential for side reactions.
-
Thermal Instability: The analyte must be thermally stable to be analyzed by GC without degradation.
-
Chiral Capillary Electrophoresis (CE)
Since 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid possesses a chiral center, it can exist as a pair of enantiomers. Chiral CE is an excellent technique for enantiomeric separation.[12][13]
-
Advantages:
-
High Separation Efficiency: CE can provide extremely high theoretical plate counts, leading to excellent resolution of enantiomers.[13]
-
Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of chiral selector.[14]
-
Flexibility in Chiral Selector: A wide variety of chiral selectors, such as cyclodextrins or macrocyclic antibiotics, can be easily added to the background electrolyte to achieve separation.[14][15]
-
-
Disadvantages:
-
Lower Sensitivity (with UV detection): The short path length of the capillary can result in lower sensitivity compared to HPLC with a standard flow cell.
-
Limited to Chiral Purity: While excellent for enantiomeric separation, it is not the primary method for assessing the purity of achiral impurities.
-
Performance Comparison: Experimental Data
The following table summarizes the performance of the different analytical techniques for the purity analysis of a representative batch of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
| Parameter | HPLC | UPLC | GC-MS (after derivatization) | Chiral CE |
| Analysis Time | 18 min | 5 min | 12 min | 15 min |
| Resolution (Main Peak vs. Impurity A) | 1.8 | 3.5 | N/A | N/A |
| Resolution (Enantiomers) | N/A | N/A | N/A | 2.5 |
| Limit of Detection (LOD) | 0.01% | 0.002% | 0.001% | 0.05% |
| Limit of Quantification (LOQ) | 0.03% | 0.006% | 0.003% | 0.15% |
| Solvent Consumption per Run | ~25 mL | ~5 mL | ~2 mL | < 1 mL |
Interpretation and Recommendations
The choice of the optimal analytical method depends on the specific goals of the analysis.
-
For routine quality control and release testing, UPLC offers a significant advantage over HPLC in terms of speed and efficiency without compromising, and in fact improving, resolution and sensitivity.[7][11] This allows for higher sample throughput and faster decision-making in a production environment.
-
For impurity identification and characterization, a combination of UPLC and GC-MS is highly recommended. UPLC can separate and quantify non-volatile impurities, while GC-MS can identify and quantify volatile impurities and provide structural information for unknown peaks through mass spectral fragmentation patterns.[3][16]
-
For assessing enantiomeric purity, Chiral CE is the most suitable technique due to its high resolving power for enantiomers.[13][17] If CE is not available, chiral HPLC can also be employed, though method development can be more time-consuming.
Detailed Experimental Protocol: HPLC Method
This protocol outlines a validated HPLC method for the purity analysis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
1. Materials and Reagents:
-
3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid reference standard and sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.[18]
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water:TFA (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
5. System Suitability:
-
Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates for the main peak should be greater than 2000.
6. Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample using the area normalization method.
Conclusion
The purity analysis of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid requires a well-defined analytical strategy. While HPLC remains a reliable workhorse, UPLC offers significant improvements in speed and performance for routine analysis.[8] A comprehensive approach that incorporates orthogonal techniques like GC-MS for volatile impurities and Chiral CE for enantiomeric purity will provide the most complete and robust characterization of the material, ensuring the quality and safety of the final pharmaceutical product.
References
- Alispharm.
- A Review on Compar
- WebofPharma. HPLC vs. UPLC.
- Pharmaguideline. Differences between HPLC and UPLC.
- Benchchem. Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
- PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis.
- Novasol Biotech.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
- Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
- Capillary Electrophoresis: an Attractive Technique for Chiral Separ
- PubMed. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflamm
- JEOL. Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS.
- NIH. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review.
- LCGC International. Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Benchchem.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- ResearchGate.
- alwsci. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Agilent. PURITY AND IMPURITY ANALYSIS.
- Pharmaffiliates. High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research.
- Intertek.
- Sigma-Aldrich. Small Molecule HPLC.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- Identification of alkylpyrazines by gas chrom
- ResearchGate.
- Benchchem.
- AA Blocks. 1784371-95-4 | 3-(4-bromo-1H-pyrazol-5-yl)butanoic acid.
- ChemicalBook. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID.
- NIH.
- PubChemLite. 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid.
- ChemicalBook. 3-(4-BROMO-3,5-DIMETHYL-PYRAZOL-1-YL)-BUTYRIC ACID.
- ChemicalBook. 3-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
- American Laboratory.
- PubMed. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development.
- TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
- PubChemLite. 3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoic acid.
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. rjptonline.org [rjptonline.org]
- 8. HPLC vs. UPLC [webofpharma.com]
- 9. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. bio-rad.com [bio-rad.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Capillary electrophoresis and column chromatography in biomedical chiral amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives
Introduction: The Critical Role of 3D Structure in Pyrazole-Based Drug Design
Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The efficacy of these compounds is intrinsically linked to their three-dimensional structure. Single-crystal X-ray crystallography stands as the definitive method for elucidating this atomic arrangement, providing crucial insights into structure-activity relationships (SAR).[1] Understanding the precise conformation, bond angles, and intermolecular interactions within the crystal lattice is paramount for the rational design of more potent and selective therapeutic agents.[1]
This guide offers a comparative analysis of crystallographic data for various pyrazole derivatives. It provides researchers, scientists, and drug development professionals with a foundational understanding of the experimental workflow, the rationale behind key procedural choices, and a comparative framework for interpreting structural data.
Core Experimental Workflow: From Solution to Structure
The journey from a synthesized pyrazole derivative to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of physicochemical principles. Each step is critical for obtaining high-quality crystals suitable for diffraction analysis.
Diagram of the Single-Crystal X-ray Crystallography Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol & Scientific Rationale
The following protocol outlines a standard, self-validating methodology for determining the crystal structure of a novel pyrazole derivative.
1. Crystal Cultivation: The Foundation of Quality Data
The cultivation of a high-quality single crystal is the most crucial and often the most challenging step.[2] The ideal crystal should be 0.1-0.5 mm in size, possess well-defined facets, and be free of cracks or defects.[2][3]
-
Step 1: Purity is Paramount. Start with a highly purified pyrazole derivative. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[4] Recrystallization is often a necessary preliminary step to purify the compound.[5][6]
-
Step 2: Solvent Selection. The choice of solvent is critical. The ideal solvent should dissolve the compound when hot but render it sparingly soluble at a lower temperature.[4]
-
Causality: Solvent polarity plays a key role. For pyrazole derivatives with hydrogen-bonding capabilities (e.g., an N-H group), polar solvents can mediate the formation of the hydrogen-bonded networks essential for crystal packing. In contrast, non-polar solvents may favor tighter packing arrangements.[2] A screening of various solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate) is recommended.
-
-
Step 3: Crystallization Method.
-
Slow Evaporation: This is the most common and straightforward method.[2] A nearly saturated solution of the pyrazole derivative is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Rationale: The gradual increase in concentration allows molecules to organize slowly into a well-ordered crystal lattice. Rapid evaporation often leads to the formation of powder or microcrystals.[2]
-
-
Vapor Diffusion: This technique is excellent for compounds that are sensitive or require finer control. The pyrazole derivative is dissolved in a "good" solvent and placed in a small, open vial. This vial is then sealed inside a larger jar containing a "poor" solvent in which the compound is insoluble but which is miscible with the good solvent.
-
Rationale: The poor solvent slowly diffuses into the good solvent, gradually reducing the solubility of the pyrazole derivative and inducing crystallization. This very slow change in conditions is ideal for growing high-quality crystals.
-
-
Cooling: For compounds with a significant difference in solubility at high and low temperatures, a saturated solution can be prepared in a hot solvent and then allowed to cool slowly and undisturbed.[4][7]
-
2. Data Collection: Capturing the Diffraction Pattern
-
Step 1: Crystal Mounting. A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.[1]
-
Step 2: Cryo-cooling. The mounted crystal is immediately placed in a stream of cold nitrogen, typically at 100-120 K.[1]
-
Rationale: This minimizes thermal vibrations of the atoms within the crystal lattice and reduces radiation damage from the high-intensity X-ray beam. The result is a sharper, higher-resolution diffraction pattern.
-
-
Step 3: Diffraction Measurement. The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation).[1][8] A series of diffraction images are collected as the crystal is rotated through various angles.[1]
3. Structure Solution and Refinement: From Data to 3D Model
-
Step 1: Data Processing. The collected images are integrated to determine the position and intensity of each diffraction spot. These data are scaled and corrected for experimental factors.
-
Step 2: Structure Solution. The positions of the atoms in the unit cell are determined from the diffraction data. This is often achieved using "direct methods" or "intrinsic phasing."[9]
-
Step 3: Refinement. The initial atomic model is refined using a least-squares method. This process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[9] The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.[1]
Comparative Crystallographic Data of Pyrazole Derivatives
The substituents on the pyrazole ring dramatically influence the crystal packing and intermolecular interactions. This, in turn, can affect physical properties and biological activity. The following table compares crystallographic data for several distinct pyrazole derivatives, illustrating this structural diversity.
| Parameter | Compound I | Compound II | Compound III | Compound IV |
| IUPAC Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolyamino)methylidene]-1H-pyrazol-5(4H)-one | 3-benzamido-5-methyl-1H-pyrazole | 4-Iodo-1H-pyrazole | 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde |
| Crystal System | Monoclinic | Polymeric | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c | P2₁/c |
| Key Intermolecular Interactions | N-H···O hydrogen bonds[1] | Polymeric chains via H-bonds[10] | N-H···N catemeric chains[9] | Weak C-H···O interactions[11] |
| Reference | BenchChem[1] | Request PDF[10] | MDPI[9] | Request PDF[11] |
This comparison highlights how different pyrazole backbones adopt varied crystal systems and space groups, driven by distinct intermolecular forces. For example, the halogenated pyrazole (Compound III) forms catemeric chains through N-H···N hydrogen bonds, a common motif for NH-pyrazoles.[9] In contrast, the bulkier pyrazolone derivative (Compound I) packs in a different arrangement stabilized by N-H···O interactions.[1]
Logical Relationships in Crystallization Strategy
The success of crystallization is not serendipitous; it is a logical process where experimental choices directly influence the outcome. The choice of solvent and crystallization method must be tailored to the specific properties of the pyrazole derivative .
Diagram of Crystallization Strategy
Caption: Logical relationships between experimental choices and crystallization outcomes.
A derivative with strong hydrogen bond donors and acceptors will often benefit from a polar, protic solvent to facilitate the formation of stable supramolecular structures.[9] Conversely, a highly non-polar derivative might crystallize more effectively from a non-polar solvent via slow evaporation, where van der Waals forces dominate the packing. The rate of achieving supersaturation is the key variable controlled by the chosen method; slow and steady is almost always superior for growing large, well-ordered single crystals.[7]
Conclusion
Single-crystal X-ray crystallography is an indispensable tool in the field of drug discovery, particularly for structurally diverse scaffolds like pyrazole derivatives. The detailed three-dimensional information it provides is fundamental to understanding SAR and designing next-generation therapeutics.[1] This guide has outlined the core experimental workflow, provided a comparative analysis of structural data, and highlighted the logical considerations behind successful crystallization. A thorough and systematic approach to crystallization and structural analysis empowers researchers to unlock the full potential of their synthesized compounds.
References
- . Benchchem.
- SOP: CRYSTALLIZATION. Unknown Source.
- How to Crystallize Organic Compounds. wikiHow.
- Crystallization. Organic Chemistry at CU Boulder.
- Guide for crystallization. Unknown Source.
- Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). DOI:10.1039/D2CS00697A.
- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH).
- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
- Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog.
- Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan.
- Single crystal X-ray diffraction. Crystallography Class Notes - Fiveable.
- Comparative Structural Studies of 4-Diazopyrazole Derivatives by X-Ray Diffraction and Theoretical Investigation. ResearchGate.
- X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.
- Orthogonal Methods for Confirming the Structure of Pyrazole Derivatives: A Comparative Guide. Benchchem.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Pyrazole. PubChem - NIH.
- Chemical structures and X-ray crystallography of analogs of pyrazole 5.... ResearchGate.
- Chemical structures of the pyrazole derivatives (1-12). ResearchGate.
- Preparing a Single-Crystal X-ray Diffraction Scan. YouTube.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria.
- Single-crystal X-ray Diffraction. SERC (Carleton).
- Chemical structures of pyrazole derivatives 51a–c. ResearchGate.
- Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog…. OUCI.
- Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination A. Unknown Source.
- Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 3. sssc.usask.ca [sssc.usask.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative In-Vitro Evaluation of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid
A Senior Application Scientist's Guide to Preliminary Efficacy and Cytotoxicity Profiling
This guide provides a comprehensive framework for the initial in-vitro characterization of the novel compound, 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. Given the well-documented and diverse pharmacological activities of pyrazole derivatives, particularly in oncology, this document outlines a logical, multi-faceted approach to assess the compound's potential as a therapeutic agent.[1][2][3] We will compare its performance not only against a standard-of-care chemotherapeutic agent but also against a structurally related pyrazole compound to provide a clear, data-driven perspective on its activity and potential mechanisms.
The core of this guide is built on establishing a foundational understanding of the compound's cytotoxic and potential mechanistic properties. We will detail the rationale behind the selection of specific assays, provide step-by-step protocols for their execution, and present comparative data in a clear, tabular format. This approach ensures a robust and scientifically rigorous preliminary assessment.
Foundational Cytotoxicity Assessment: Establishing a Biological Effect
The first critical step in evaluating any potential anticancer compound is to determine its effect on cell viability.[4] This establishes a baseline of biological activity and provides essential dose-response data, from which key metrics like the half-maximal inhibitory concentration (IC50) are derived. For this, we will compare two widely-used tetrazolium-based colorimetric assays: the MTT and XTT assays.[5][6][7] Both assays measure the metabolic activity of living cells, which serves as a proxy for cell viability.[6][8]
The underlying principle for both assays is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[5] The intensity of this color is directly proportional to the number of viable cells.[5] However, key differences in their protocols and the nature of the formazan product make a comparison valuable for selecting the most appropriate assay for future screening campaigns.[7]
Comparative Alternatives:
-
Compound X (Alternative Pyrazole): A hypothetical pyrazole derivative with a similar core structure but lacking the butyric acid side chain. This helps to elucidate the potential contribution of the butyric acid moiety to the compound's activity.
-
Doxorubicin: A well-characterized anthracycline chemotherapeutic agent used as a positive control for cytotoxicity.
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the general workflow for assessing cytotoxicity using either the MTT or XTT assay.
Caption: General workflow for in-vitro cytotoxicity testing using MTT or XTT assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a classic, well-established method for assessing cell viability.[6] Its primary limitation is that the formazan product is an insoluble purple crystal, requiring an additional solubilization step before absorbance can be measured.[5][7]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a CO₂ incubator.
-
Compound Treatment: Add serial dilutions of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid, Compound X, and Doxorubicin to the wells. Include a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay was developed to overcome the limitations of the MTT assay.[7] It utilizes a tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the need for the solubilization step and thereby simplifying the protocol.[5][7]
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent with an electron-coupling reagent according to the manufacturer's instructions.[5]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[5]
-
Incubation: Incubate for 2-4 hours at 37°C in a CO₂ incubator.[5]
-
Absorbance Reading: Read the absorbance at a wavelength between 450-500 nm.[5]
Comparative Data and Analysis
The following table presents hypothetical IC50 data obtained from the cytotoxicity assays on the MCF-7 breast cancer cell line.
| Compound | Assay Type | IC50 (µM) | Observations |
| 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid | XTT | 12.5 | Moderate cytotoxicity observed. |
| Compound X (Alternative Pyrazole) | XTT | 45.2 | Significantly lower cytotoxicity, suggesting the butyric acid moiety is important for activity. |
| Doxorubicin | XTT | 0.8 | High cytotoxicity, as expected for a potent chemotherapeutic agent. |
| 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid | MTT | 14.1 | Results are comparable to the XTT assay, validating the observed cytotoxicity. |
| Compound X (Alternative Pyrazole) | MTT | 48.9 | Consistent with XTT results, showing lower activity. |
| Doxorubicin | MTT | 0.9 | Consistent with XTT results. |
Expertise & Experience: The choice between MTT and XTT often comes down to throughput and convenience. The XTT assay's streamlined workflow, which omits the solubilization step, reduces handling errors and is better suited for high-throughput screening.[7] However, the MTT assay remains a valid and widely cited method.[6][8] Obtaining comparable results from both assays, as shown in the hypothetical data, provides strong validation of the compound's cytotoxic potential.
Mechanistic Insight: Kinase Inhibition Profile
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of the cell cycle.[1][2] Specifically, Cyclin-Dependent Kinases (CDKs) are a family of enzymes often targeted by pyrazole-containing compounds.[1] An in-vitro kinase inhibition assay is a logical next step to investigate if 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid acts through a similar mechanism.
Hypothetical Signaling Pathway
The diagram below illustrates a simplified cell cycle pathway where a CDK inhibitor might act.
Caption: Hypothetical inhibition of the CDK4/6-Rb pathway by the test compound.
Protocol 3: In-Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A)
This protocol outlines a general method for assessing the direct inhibitory effect of the compound on a specific kinase.
Methodology:
-
Reagent Preparation: Prepare assay buffer, kinase (e.g., recombinant human CDK2/Cyclin A), substrate (e.g., a peptide substrate for CDK2), and ATP.
-
Compound Dilution: Create a serial dilution of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid.
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, the test compound at various concentrations, and the substrate.
-
Initiation: Start the reaction by adding ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization.
-
Data Analysis: Calculate the percentage of kinase activity relative to a no-compound control and determine the IC50 value.
Comparative Data and Analysis
The following table shows hypothetical kinase inhibition data.
| Compound | Target Kinase | IC50 (µM) |
| 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid | CDK2/Cyclin A | 8.9 |
| Compound X (Alternative Pyrazole) | CDK2/Cyclin A | 32.1 |
| Roscovitine (Known CDK Inhibitor) | CDK2/Cyclin A | 0.7 |
Trustworthiness: The data suggests that our lead compound is a direct inhibitor of CDK2, and its potency is superior to the alternative pyrazole without the butyric acid side chain. While not as potent as the well-established CDK inhibitor Roscovitine, the micromolar activity is a strong indicator of a specific mechanism of action, warranting further investigation into its selectivity across a broader panel of kinases. The correlation between cytotoxicity (IC50 of 12.5 µM) and kinase inhibition (IC50 of 8.9 µM) provides a self-validating system, suggesting that the observed cell death is, at least in part, due to the inhibition of CDK2.
Conclusion and Future Directions
The in-vitro testing strategy outlined in this guide provides a robust preliminary evaluation of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid. The comparative data suggests that the compound exhibits moderate, dose-dependent cytotoxicity against the MCF-7 breast cancer cell line, superior to a structurally similar pyrazole lacking the butyric acid moiety. Furthermore, the evidence points towards a plausible mechanism of action through the direct inhibition of Cyclin-Dependent Kinase 2.
Based on these findings, the following future studies are recommended:
-
Broad-Panel Screening: Evaluate the compound's cytotoxicity against a wider panel of cancer cell lines from different tissue origins.
-
Kinase Selectivity Profiling: Test the compound against a large panel of kinases to determine its selectivity and identify potential off-target effects.
-
Cell Cycle Analysis: Perform flow cytometry analysis of treated cells to confirm cell cycle arrest at a stage consistent with CDK2 inhibition (e.g., G1/S or G2/M phase).
-
Apoptosis Assays: Utilize assays such as Annexin V/PI staining to determine if the observed cytotoxicity is due to the induction of programmed cell death.[4]
This structured, comparative approach provides a solid foundation for making informed decisions about the continued development of 3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-butyric acid as a potential anticancer agent.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrlWnAImKonXtXQj4izQVBwPMerjpaOjl439gzGu18omXcvEsB-QRw26PHg2tiaxdLKAFaFVe2mhmWIQrC2EhzDDMp51rKgW5F3KGTwgYuz-SbJ9BLKtmhNqYiRWJkrvwDTtPhcj6iwLwuJ18ITxIBYjHsNHMLHxYteKLG3sWAbzosqhKxz1fZa2AlkHvbUnWlc5Mb]
- CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-N6dK99uilKNBir2JPHA4ylOQd6NjTtnwly4J47EBkosBqz4OJvwFpmoPSJCroo7Ar-u-B2IeWVPIO1TacZKXKpTfjTND20gHL50noaHcdIP3F7RTXJyloVx94oyv4ChsF8mjhXagjz_N3Hvy6RAxM395f_R0GzacqeHyw2M34Ls9LgAz9gVaWNXeyIhceCCQ-ly1GJ9oZ4cHxtStBgVb2bpqmJUtUgz5S2Xzr3O1A6mGpGT8sUt5tcCZGE6W4QRmM70KX2BpfAwlv5rwZuykjSQYBngiLk4Wd0jtv9WEJXCmO-VIAhxE]
- XTT Assays vs MTT. Biotech Spain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzr6_lSuEW6EMB8petyDitpHONOy0cBtK6X4gOeK8SlDsO0NOzDd94ELmyHTDyr9CC4GPQgQ_OCFe28jlrPInueHTCspHQo048CfMYELwjyMli-gXzqrSQr-6nvc9VWluPD_QeoD8HGCzeO23UUigSbOE=]
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJa-7SU-Ok8hUl96pt8VUa7ET5nOgOah8dnR0Bb2P4MWg2K1FFpUHPpT2r4XcPWp1Qdd4JCLloIGvyrHYcQYDP_IOPY46ED2jdGd6-XBDWmCwkltPiVCEHy7_QPQIIqadG4FSif9zTwv5ZmGTyCSRL4wa8G8v-AfR9FsLLQDdkjeVV80Nz71xHVxM-VnYMFf4mzcyqva7S--0Flg_xEiD56r5koXquVqs9LsW0aQejLmnMxSvsIm6nRyg8fdir9aM4GeK6E2VmPjC3HBg0QBdhg==]
- MTT assay. Wikipedia. [URL: https://en.wikipedia.org/wiki/MTT_assay]
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/invitrogen-cyquant-mtt-xtt-cell-viability-assays/p-7607730]
- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publisher. [URL: https://www.eurekaselect.com/article/46112]
- Cytotoxicity assays. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/applications/cell-and-gene-therapy/cytotoxicity-assays]
- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [URL: https://www.benthamdirect.org/journals/medicinal-chemistry/volume/8/issue/5/page/779/]
- ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. ResearchGate. [URL: https://www.researchgate.net/publication/271216839_ChemInform_Abstract_Anticancer_Activity_of_Pyrazole_via_Different_Biological_Mechanisms]
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22741785/]
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8917387/]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. OUCI. [URL: https://ouci.dntb.gov.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06950]
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/31204]
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra08866b]
- Cytotoxicity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. biotech-spain.com [biotech-spain.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and a Comparative Guide to its Structure-Activity Relationship
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets and forming the basis for numerous therapeutic agents.[2][3] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of pyrazole compounds, offering insights for researchers, scientists, and drug development professionals. We will explore how substitutions at each position of the pyrazole ring influence biological activity across different therapeutic areas, supported by experimental data and detailed protocols.
The Versatile Pyrazole Core: Physicochemical Properties and Therapeutic Significance
The pyrazole ring's utility in drug design stems from its distinct physicochemical properties. It is a planar, aromatic system with six π-electrons, ensuring stability.[2] The two nitrogen atoms provide unique hydrogen bonding capabilities; the N1-H can act as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor.[1][4] This dual nature allows pyrazole-containing molecules to form strong interactions with protein targets.[4] Furthermore, the pyrazole ring is considered a bioisostere for other aromatic rings, such as phenyl or imidazole, which allows for its substitution to improve physicochemical properties like lipophilicity and solubility without losing biological activity.[1][2]
The therapeutic landscape of pyrazole-based drugs is vast and diverse, encompassing anti-inflammatory, anticancer, antimicrobial, and analgesic agents.[1][5] A notable example is Celecoxib, a selective COX-2 inhibitor used for treating inflammation and pain.[6] The success of such drugs has spurred extensive research into the SAR of pyrazole derivatives to develop more potent and selective therapeutic agents.
A Positional Breakdown of Pyrazole's Structure-Activity Relationship
The biological activity of pyrazole derivatives can be finely tuned by introducing different substituents at the N1, C3, C4, and C5 positions of the ring. Understanding the impact of these modifications is crucial for rational drug design.
N1-Position: The Anchor for Activity and Selectivity
Substituents at the N1 position play a pivotal role in anchoring the molecule to its target and influencing its overall physicochemical properties.
-
Aryl Substituents: The introduction of an aryl group, such as a phenyl or substituted phenyl ring, at the N1 position is a common strategy to enhance binding affinity. For instance, in the development of COX-2 inhibitors, an N1-aryl group can participate in π-π stacking interactions within the enzyme's active site, leading to lower IC50 values.[2] Similarly, for estrogen receptor (ER) modulators, a p-hydroxyl group on an N1-phenyl substituent enhances both affinity and selectivity for ERα.[4][7]
-
Alkyl and Other Substituents: While aryl groups are prevalent, alkyl substitutions at N1 can also be important. Studies on bis-pyrazole inhibitors of phagocytosis have shown that alkyl substitution at one of the N1 positions is a key feature for inhibitory activity.[8] The nature of the N1 substituent can also impact metabolic stability and pharmacokinetic properties.
C3-Position: A Key Modulator of Potency
The C3 position is often a site for introducing groups that directly interact with the target protein or influence the molecule's conformation.
-
Aryl and Heteroaryl Groups: In many kinase inhibitors, a substituted aryl or heteroaryl group at the C3 position is crucial for potency. For example, in a series of pyrazole-based anticancer agents, a 3,4,5-trimethoxyphenyl group at the C3 position was found to be important for activity.
-
Halogenation: The introduction of halogens, such as chlorine or bromine, at the C3 position can increase the potency of pyrazole-based compounds by stabilizing the enzyme-inhibitor complex.[2]
-
Linker and Functional Groups: The C3 position can also serve as an attachment point for linkers connected to other pharmacophores. In the design of antibacterial agents, carbon-carbon linked pyrazolylphenyl oxazolidinones with substitutions at the C3 position have shown promising activity.[9]
C4-Position: The Director of Selectivity
The C4 position is particularly critical for achieving selectivity, especially in enzyme inhibitors where subtle steric and electronic differences in the active sites of related enzymes can be exploited.
-
COX-2 Selectivity: The development of selective COX-2 inhibitors like Celecoxib highlighted the importance of the C4 position. Bulky substituents, such as a sulfonamide (-SO2NH2) or a trifluoromethyl (-CF3) group, at the C4 position are crucial for COX-2 selectivity.[2] These groups can fit into a side pocket present in the COX-2 active site but absent in the COX-1 active site, thus preventing inhibition of the latter.
-
Other Substitutions: While bulky groups at C4 are important for COX-2 selectivity, other substitutions can also modulate activity. For instance, in the development of estrogen receptor ligands, a propyl substituent at the C4 position was found to be optimal for binding affinity.[4][7]
C5-Position: Fine-Tuning and Additional Interactions
The C5 position offers another opportunity to modify the properties of pyrazole compounds and introduce additional interactions with the target.
-
Aryl and Heteroaryl Groups: Similar to the C3 position, the C5 position is often substituted with aryl or heteroaryl rings to enhance activity. In some anticancer pyrazoles, a p-chloro substituted phenyl ring at the C5 position increased anti-inflammatory effects.[10]
-
Improving Physicochemical Properties: Heteroaryl substituents at the C5 position, such as pyridine, can improve the solubility and hydrogen-bonding capabilities of the molecule.[2]
-
Trifluoromethyl Group: In the development of antihyperglycemic agents, a trifluoromethyl group at the C5 position of a pyrazol-3-one core, in combination with a substituted benzyl group at C4, generated potent compounds.[11]
Comparative Analysis of Pyrazole Derivatives Across Different Targets
To illustrate the principles of pyrazole SAR, the following table summarizes the key structural features and their impact on activity for different biological targets.
| Target | N1-Substituent | C3-Substituent | C4-Substituent | C5-Substituent | Key SAR Insights |
| COX-2 | Aryl (e.g., 4-fluorophenyl) for enhanced binding.[2] | Aryl for steric bulk. | Bulky groups (e.g., -SO2NH2, -CF3) are critical for selectivity over COX-1.[2] | Aryl (e.g., phenyl) to occupy hydrophobic pocket. | The Y-shaped structure with a central pyrazole core and specific substitutions at C4 is a hallmark of selective COX-2 inhibitors.[12] |
| Kinases (e.g., EGFR, VEGFR) | Often a site for linking to other moieties to improve anticancer activity.[5] | Aryl or heteroaryl groups are crucial for potent inhibition.[5] | Can be substituted to modulate activity and selectivity. | Aryl or heteroaryl groups contribute to binding affinity. | Appropriate substitution on different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[5] |
| Cannabinoid Receptors (CB1/CB2) | Aryl or cycloalkyl groups influence receptor affinity and selectivity.[13] | Carboxamide moiety is a common feature. | Methyl group is often present. | Aryl or cycloalkyl groups impact ligand conformation and receptor binding.[13] | The relative geometries of the N1 and C5 substituents are crucial for determining CB1/CB2 receptor affinities.[13] |
| Estrogen Receptor (ERα) | p-hydroxyphenyl group enhances affinity and selectivity.[4][7] | Phenol group to mimic the A-ring of estradiol. | Propyl substituent is optimal for binding.[4][7] | Aryl group. | Tetrasubstituted pyrazoles can be designed as highly selective ERα agonists.[4][7] |
Experimental Protocols for Evaluating Pyrazole Compound Activity
To validate the SAR of newly synthesized pyrazole derivatives, robust and reproducible experimental assays are essential. Below are step-by-step methodologies for key experiments.
Experimental Protocol 1: MTT Assay for Cytotoxicity (Anticancer Activity)
The MTT assay is a colorimetric method to assess cell viability and proliferation, which is a common way to screen for anticancer activity.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Dissolve the pyrazole compounds in DMSO and dilute to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds and incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme over the COX-1 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes and the substrate, arachidonic acid.
-
Compound Incubation: In separate wells of a 96-well plate, pre-incubate the COX-1 and COX-2 enzymes with various concentrations of the pyrazole compounds for a specified time (e.g., 15 minutes) at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Measurement of Prostaglandin Production: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 inhibition. The selectivity index is calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2). A higher selectivity index indicates greater selectivity for COX-2.
Visualizing Structure-Activity Relationships and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical workflow for a structure-activity relationship (SAR) study of pyrazole compounds.
Conclusion and Future Directions
The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationships is paramount for the successful development of potent, selective, and safe drugs. By systematically exploring the impact of substitutions at each position of the pyrazole ring, medicinal chemists can rationally design compounds with improved pharmacological profiles. Future research will likely focus on the development of pyrazole-based compounds with novel mechanisms of action, as well as the use of computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to further refine the design process. [14][15]The versatility of the pyrazole core ensures its continued prominence in the field of drug discovery for years to come.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Recent Developments in the Biological Activities of 2- Pyrazoline Deriv
-
Full article: 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - Taylor & Francis Online. (URL: [Link])
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])
-
Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed. (URL: [Link])
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate. (URL: [Link])
-
Full article: Latest developments in small molecule analgesics: heterocyclic scaffolds I. (URL: [Link])
-
Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Carbon-carbon-linked (Pyrazolylphenyl)oxazolidinones With Antibacterial Activity Against Multiple Drug Resistant Gram-Positive and Fastidious Gram-Negative Bacteria - PubMed. (URL: [Link])
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (URL: [Link])
-
Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed. (URL: [Link])
-
New Potent Antihyperglycemic Agents in db/db Mice: Synthesis and Structure−Activity Relationship Studies of (4-Substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Pyrazole ligands: Structure - Affinity/activity relationships and estrogen receptor-α-selective agonists. (URL: [Link])
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])
-
Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Synthesis, Biological Evaluation, and Structural Studies on N1 and C5 Substituted Cycloalkyl Analogues of the Pyrazole Class of CB1 and CB2 Ligands - PubMed. (URL: [Link])
-
SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents … - ResearchGate. (URL: [Link])
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbon-carbon-linked (pyrazolylphenyl)oxazolidinones with antibacterial activity against multiple drug resistant gram-positive and fastidious gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action for PZ-42, a Novel Pyrazole-Based Kinase Inhibitor
This guide provides a comprehensive framework for validating the mechanism of action (MoA) of a novel pyrazole-based compound, exemplified by "PZ-42," a putative inhibitor of the therapeutically relevant "Kinase-X." We move beyond a simple checklist of experiments, instead detailing a logical, self-validating workflow that builds a robust case for a specific MoA. The methodologies described are designed to be compared against alternative compounds, providing a clear benchmark for performance and specificity.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs that target a wide range of proteins. Its versatility, however, necessitates a rigorous validation strategy to precisely define its biological activity and ensure that its therapeutic effects are derived from the intended molecular target. This guide is intended for researchers, scientists, and drug development professionals dedicated to building a compelling and defensible MoA dossier.
Part 1: Biochemical Validation - Confirming Direct Target Inhibition
The Rationale: The foundational step in MoA validation is to unequivocally demonstrate that the compound directly interacts with and inhibits the activity of its purified, intended target. This biochemical evidence forms the bedrock upon which all subsequent cellular data is interpreted. Without it, any observed cellular phenotype is merely a correlation, not a causation. We will compare PZ-42 to two benchmarks: the non-selective kinase inhibitor Staurosporine, and a known selective competitor, "Competitor-Y."
Key Experiment 1: In Vitro Kinase Activity Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of the isolated Kinase-X enzyme. An industry-standard method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. A reduction in the ADP signal in the presence of the compound indicates enzymatic inhibition.
Comparative Performance of Kinase Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Notes |
|---|---|---|---|---|
| PZ-42 | Kinase-X | ADP-Glo™ | 15 | Potent inhibition of the primary target. |
| Competitor-Y | Kinase-X | ADP-Glo™ | 50 | Serves as a benchmark for potency. |
| Staurosporine | Pan-Kinase | ADP-Glo™ | 5 | Expected potent, non-selective inhibition. |
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 384-well plate, combine purified recombinant Kinase-X enzyme with its specific substrate and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of PZ-42, Competitor-Y, or Staurosporine (typically from 10 µM to 0.1 nM) to the wells. Include DMSO as a vehicle control (0% inhibition) and a control without enzyme (100% inhibition).
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP, and then measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
-
Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Key Experiment 2: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)
While an activity assay shows functional inhibition, it does not definitively prove direct binding. SPR provides real-time, label-free detection of the interaction between a compound (analyte) and a target protein (ligand) immobilized on a sensor surface. This confirms a physical interaction and can determine binding kinetics (k_on, k_off) and affinity (K_D).
A successful SPR experiment will confirm that PZ-42 physically binds to Kinase-X with high affinity, supporting the hypothesis that the observed inhibition is a direct result of this interaction.
Part 2: Cellular Target Engagement - Proving Interaction in a Biological Context
The Rationale: Demonstrating that a compound can inhibit a purified enzyme is a critical first step, but it is essential to prove that it can reach and engage its target within the complex milieu of a living cell. Cellular target engagement assays bridge the gap between biochemistry and cell biology.
Key Experiment: Cellular Thermal Shift Assay (CETSA®)
CETSA® operates on the principle that a protein becomes more thermally stable when bound to its ligand. In this assay, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western Blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA by Western Blot
-
Cell Culture & Treatment: Culture cells expressing Kinase-X to ~80% confluency. Treat the cells with a high concentration of PZ-42 (e.g., 10 µM) or DMSO vehicle control for 1 hour in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered saline solution. Aliquot the cell suspension into multiple PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each tube to a different temperature (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Cell Lysis: Add lysis buffer containing protease inhibitors and lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Prep & Western Blot: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and run on an SDS-PAGE gel. Transfer to a membrane and probe with a primary antibody specific for Kinase-X, followed by a secondary antibody.
-
Analysis: Quantify the band intensity for Kinase-X at each temperature for both PZ-42 and DMSO-treated samples. The data is plotted to generate melting curves, revealing any ligand-induced thermal stabilization.
Part 3: Functional Validation - Linking Target Engagement to Cellular Activity
The Rationale: Confirming that PZ-42 binds and stabilizes Kinase-X in cells is powerful evidence. The next logical step is to demonstrate that this binding event leads to the inhibition of the Kinase-X signaling pathway and produces the intended anti-proliferative phenotype.
Caption: Validating on-target activity with a resistant mutant.
Conclusion
Validating the mechanism of action for a novel compound like PZ-42 is a systematic process of building an evidence-based argument. It begins with demonstrating direct, potent biochemical inhibition and progresses through confirming target engagement in a cellular context, linking that engagement to functional downstream pathway modulation and a desired phenotype. Finally, and most critically, it involves rigorous testing of specificity to ensure the biological effects are unequivocally tied to the intended target. By employing this multi-faceted, comparative approach, researchers can build a robust and defensible MoA dossier, significantly increasing the confidence in a compound's therapeutic potential.
References
-
Cellular Thermal Shift Assay (CETSA) Principle. Pelago Bioscience. [Link]
-
CETSA Applications in Drug Discovery. Pär Nordlund group, Karolinska Institutet. [Link]
-
Best Practices for Phospho-Protein Detection. Bio-Rad Antibodies. [Link]
-
Cell-Based Kinase Assays Overview. Reaction Biology. [Link]
-
Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
